Bicyclo[2.2.2]octane-1,4-diol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSZKPHKWKSMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339865 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-44-1 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bicyclo[2.2.2]octane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of bicyclo[2.2.2]octane-1,4-diol, a rigid, symmetrical diol with significant applications in organic synthesis, materials science, and pharmaceutical development. Its unique bicyclic structure serves as a valuable scaffold for the creation of complex molecules.[1]
Physicochemical Properties
This compound is a white solid with a high melting point, reflecting its rigid and symmetrical structure. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Melting Point | 282-283 °C | [1] |
| Boiling Point (Predicted) | 246.1 ± 8.0 °C | [1] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.40 ± 0.40 | [1] |
Synthesis Methodologies
Two primary synthetic routes for this compound have been reported, starting from either 1,4-dimethylene cyclohexane or 1,4-cyclohexanedione.
Synthesis from 1,4-Dimethylene Cyclohexane
A notable synthesis involves the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane. This method provides a direct route to the bicyclo[2.2.2]octane core.
Experimental Protocol:
A detailed experimental procedure is provided in a patent, outlining the following steps:
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium dichloride (0.248 g, 0.0014 mol, 3 mol %).
-
Add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. The reaction is exothermic.
-
Stir the reaction mixture overnight.
-
Monitor the conversion to this compound by GC-MS analysis.
-
Filter the reaction mixture to remove the palladium dichloride catalyst.
-
Extract the aqueous solution four times with n-butanol.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.
This process has been shown to produce a mixture of products, including 4-acetoxybicyclo[2.2.2]octan-1-ol and the desired this compound. The selectivity for this compound was reported to be 19.3% under certain conditions.
Synthesis Pathway from 1,4-Dimethylene Cyclohexane
Caption: Palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.
Synthesis from 1,4-Cyclohexanedione
A procedure for the synthesis of the precursor, 1,4-cyclohexanedione, is well-documented.
Experimental Protocol for 1,4-Cyclohexanedione:
-
Place purified 2,5-dicarbethoxy-1,4-cyclohexanedione (170 g, 0.66 mole) and 170 ml of water in a glass liner of a steel pressure vessel.
-
Seal the vessel and heat rapidly to 185–195°C for 10–15 minutes.
-
Cool the vessel in an ice-water bath and carefully release the pressure.
-
Remove the remainder of the water and ethanol under reduced pressure.
-
Distill the 1,4-cyclohexanedione at 130–133°C (20 mm). The product solidifies upon cooling.
Caption: A standard workflow for purification and characterization.
Conclusion
This technical guide has summarized the key synthetic routes and characterization methods for this compound. While detailed experimental protocols and comprehensive spectral data are available for some aspects, further research is needed to fully elucidate the optimal synthesis conditions from 1,4-cyclohexanedione and to provide a complete set of experimentally verified spectroscopic data. The unique structural features of this molecule will continue to make it a valuable building block in various fields of chemical research and development.
References
An In-depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diol (CAS: 1194-44-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-diol is a rigid, symmetrical bicyclic diol with the chemical formula C₈H₁₄O₂. Its unique three-dimensional structure and the presence of two bridgehead hydroxyl groups make it a valuable building block in various fields of chemical research and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and its potential applications in drug discovery, particularly as a modulator of Vascular Endothelial Growth Factor (VEGF) receptor signaling.
Physicochemical and Spectroscopic Data
The intrinsic properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1194-44-1 | N/A |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Melting Point | 282-283 °C | N/A |
| Appearance | White solid | N/A |
| Solubility | Soluble in methanol | N/A |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 1.58 (s, 12H), δ 3.93 (s, 2H, -OH) | N/A |
| ¹³C NMR | Data not available in search results. | N/A |
| Infrared (IR) | Data not available in search results. | N/A |
| Mass Spectrometry (MS) | Data not available in search results. | N/A |
Synthesis and Purification Protocols
This compound can be synthesized through various routes. Below are detailed experimental protocols for its preparation and purification.
Synthesis from 1,4-Dimethylene Cyclohexane
This method involves the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.
Experimental Protocol:
-
To a solution of 1,4-dimethylene cyclohexane (1 equivalent) in a suitable solvent such as aqueous acetone, add a catalytic amount of palladium(II) chloride (e.g., 0.03 equivalents).
-
Add an oxidizing agent, such as hydrogen peroxide or Oxone™, portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a reducing agent like sodium sulfite.
-
Extract the aqueous layer with a suitable organic solvent, such as n-butanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Caption: Synthesis of this compound.
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to facilitate maximum crystal formation.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum to remove any residual solvent. The formation of crystals suitable for X-ray crystallography has been reported by the slow evaporation of a methanolic solution.
Applications in Drug Development
The rigid bicyclic scaffold of this compound makes it an attractive moiety in drug design. Its derivatives have been investigated for various therapeutic applications.
Modulation of VEGF Receptor Signaling
A computational study has suggested that this compound is among a series of bicyclic derivatives that could potentially interact with and modulate the activity of Vascular Endothelial Growth Factor (VEGF) receptors.[2][3] VEGF and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Inhibition of VEGFR signaling is a validated strategy in cancer therapy.[2]
The theoretical evaluation suggests that bicyclo derivatives may interact with VEGFR-1, VEGFR-2, and VEGFR-3, potentially acting as anticancer agents by modulating their expression.[3] However, it is crucial to note that these findings are based on in silico docking studies and require experimental validation to confirm the biological activity and elucidate the precise mechanism of action.
Caption: Potential modulation of the VEGF signaling pathway.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in materials science and drug discovery. The rigid scaffold provides a unique three-dimensional framework that can be exploited for the design of novel bioactive molecules. While preliminary computational studies suggest its potential as a modulator of VEGF receptor signaling, further experimental investigation is warranted to validate these findings and to fully elucidate its mechanism of action and therapeutic potential. The synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers interested in exploring the chemistry and biological applications of this intriguing molecule.
References
Bicyclo[2.2.2]octane-1,4-diol: An In-depth Technical Guide on its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.2]octane-1,4-diol is a unique, rigid bicyclic diol with a highly symmetrical structure.[1] This structural rigidity, combined with the presence of two hydroxyl groups at the bridgehead positions, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis, materials science, and pharmaceutical development.[1][2] Its applications range from the synthesis of specialty polymers with high thermal stability to its use as a scaffold in the design of novel therapeutic agents.[2][3][4] Understanding the solubility and stability of this compound is paramount for its effective utilization in these fields.
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound. While specific quantitative data is scarce in publicly available literature, this document consolidates inferred properties from its applications and provides standardized experimental protocols for its characterization.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [2][5] |
| Molecular Weight | 142.2 g/mol | [2][5] |
| Melting Point | 282-283 °C | [2] |
| Boiling Point (Predicted) | 246.1 ± 8.0 °C | [2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.4 ± 0.4 | [2] |
Solubility Profile
Theoretical Considerations:
-
Polarity: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, imparting significant polarity to the molecule. This suggests that this compound will be more soluble in polar solvents compared to its non-polar parent compound, bicyclo[2.2.2]octane.
-
"Like Dissolves Like": Following this principle, solubility is expected to be highest in polar protic solvents such as water, methanol, and ethanol, where hydrogen bonding interactions can be maximized. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also anticipated to be significant.
-
Hydrocarbon Core: The C₈ hydrocarbon framework is non-polar and will limit its solubility in highly polar solvents like water to some extent. Conversely, it will promote solubility in less polar organic solvents.
Inferred Solubility from Applications:
-
Solubility in Alcohols: Patent literature describes the extraction of this compound using n-butanol, indicating at least moderate solubility in this alcohol.[6] Its use in the synthesis of polyesters and polyurethanes also implies solubility in common organic solvents used for these reactions, which often include alcohols and other polar organic solvents.[3][4]
-
Aqueous Solubility: While the hydrocarbon core may limit high water solubility, the presence of two hydroxyl groups on a compact C8 scaffold suggests that some degree of aqueous solubility should be expected.
A proposed qualitative solubility table based on these considerations is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble |
| Less Polar | n-Butanol, Dichloromethane | Sparingly Soluble to Moderately Soluble |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble |
Stability Profile
Detailed experimental studies on the stability of this compound under various conditions (pH, temperature, light) are not extensively reported. However, its rigid bicyclic structure suggests a high degree of thermal and chemical stability.
Inferred Stability:
-
Thermal Stability: The high melting point of 282-283 °C is indicative of significant thermal stability.[2] The rigid framework is less prone to conformational changes and degradation pathways that affect more flexible molecules at elevated temperatures. Its use in the synthesis of high-performance polymers further supports its thermal robustness.[4]
-
Chemical Stability: A study on the related compound, 2-oxabicyclo[2.2.2]octane, demonstrated stability upon heating to 100°C and when subjected to 1 M aqueous HCl and 1 M aqueous NaOH at room temperature for one hour.[7] While not the same molecule, this suggests that the bicyclo[2.2.2]octane core is chemically robust. The diol is expected to be stable under neutral and moderately acidic or basic conditions at ambient temperature.
-
Potential Degradation Pathways: Under harsh acidic conditions, acid-catalyzed dehydration or rearrangement could potentially occur. Strong oxidizing agents could lead to the formation of corresponding ketones or diones.
Experimental Protocols
For researchers requiring precise quantitative data, the following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The equilibrium solubility can be determined using the well-established shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended microparticles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) if the compound is sufficiently volatile or can be derivatized, or quantitative Nuclear Magnetic Resonance (qNMR).
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Figure 1. Workflow for the shake-flask solubility determination method.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M to 1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M to 1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3% to 30%.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This typically involves a reverse-phase column with a gradient elution to separate the parent compound from any degradation products. A photodiode array (PDA) detector is useful for identifying new peaks.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure the method is stability-indicating. Calculate the mass balance to account for all the material, including the parent compound and all degradation products.
Figure 2. Workflow for forced degradation stability studies.
Conclusion
This compound is a compound of significant interest with a promising, yet not fully characterized, physicochemical profile. While direct quantitative data on its solubility and stability are limited, its chemical structure and applications suggest good solubility in polar organic solvents and high thermal and chemical stability. For applications requiring precise knowledge of these parameters, the experimental protocols outlined in this guide provide a robust framework for their determination. Further research to quantify the solubility and stability of this versatile building block would be highly beneficial to the scientific community, particularly in the fields of polymer chemistry and drug discovery.
References
- 1. 1194-44-1(this compound) | Kuujia.com [kuujia.com]
- 2. Cas 1194-44-1,this compound | lookchem [lookchem.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 5. This compound | 1194-44-1 [m.chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diol Derivatives and Analogs for Drug Discovery Professionals
Abstract: The bicyclo[2.2.2]octane scaffold represents a unique and valuable structural motif in medicinal chemistry and drug discovery. Its inherent rigidity provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of bicyclo[2.2.2]octane-1,4-diol, its derivatives, and analogs, with a focus on their synthesis, biological activities, and therapeutic potential. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of structure-activity relationships. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.
Introduction
The bicyclo[2.2.2]octane core is a bridged carbocyclic system characterized by a high degree of symmetry and conformational rigidity.[1] This structural feature is particularly attractive in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This compound and its derivatives have emerged as versatile building blocks in the synthesis of a wide range of biologically active molecules.[2] These compounds have been investigated for their potential applications in various therapeutic areas, including oncology and infectious diseases.[3][4] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its functionalized analogs can be achieved through several synthetic routes. A common strategy involves the Diels-Alder reaction to construct the bicyclic framework, followed by functional group manipulations.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the oxidation of 1,4-dimethylene cyclohexane in the presence of a transition metal catalyst.[5]
Biological Activities of Bicyclo[2.2.2]octane Derivatives
Derivatives of this compound have demonstrated a range of biological activities, with notable potential in the fields of oncology and infectious diseases.
Anticancer Activity: Targeting VEGF Receptors
Several bicyclo[2.2.2]octane derivatives have been investigated as potential anticancer agents, with a key mechanism of action being the modulation of Vascular Endothelial Growth Factor (VEGF) receptor signaling.[3] The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[6]
A study evaluating the interaction of various bicyclo derivatives with VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) demonstrated that this compound can interact with these receptors.[2] The inhibition constant (Ki) for the interaction of this compound with the 2oh4 protein (a representation of the VEGFR-2 surface) was found to be lower than that of some known anticancer drugs, suggesting a favorable binding affinity.[2]
Table 1: Quantitative Data on the Interaction of this compound with VEGF Receptors
| Compound | Target | Parameter | Value | Reference |
| This compound | VEGFR-2 (2oh4 protein surface) | Ki | Lower than Cabozantinib and Cediranib | [2] |
Antiprotozoal Activity
Derivatives of 4-aminobicyclo[2.2.2]octan-2-one and the corresponding alcohols have shown promising activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[4][7] Structure-activity relationship studies have indicated that the nature of the amino substituent and the stereochemistry of the bicyclic core significantly influence the antiprotozoal potency.
Table 2: In Vitro Antiprotozoal Activity of Selected Bicyclo[2.2.2]octane Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.23 - 0.72 | [8] |
| Bicyclo[2.2.2]octanone oximes | Plasmodium falciparum (K1 strain) | 0.08 - 0.15 | [8] |
| 4-Amino-6,7-diaryl-bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Trypanosoma brucei rhodesiense (STIB 900) | < 0.3 | [8] |
Signaling Pathways
VEGF Signaling Pathway
The binding of VEGF to its receptor, VEGFR2, initiates a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[6] The interaction of bicyclo[2.2.2]octane derivatives with VEGFR can disrupt this pathway, thereby inhibiting tumor growth.
Caption: VEGF Signaling Pathway and the inhibitory action of Bicyclo[2.2.2]octane derivatives.
Experimental Protocols
Synthesis of 4-Morpholino-6,7-diphenylbicyclo[2.2.2]octan-2-one
This protocol describes a one-pot synthesis of a representative 4-aminobicyclo[2.2.2]octan-2-one derivative.[9]
Materials:
-
Benzylidene acetone
-
Morpholine
-
Benzene
-
Zinc chloride
-
Silica gel for column chromatography
-
Eluent: Benzene/Chloroform/Ethanol (8:8:1 v/v/v)
Procedure:
-
Dissolve benzylidene acetone (0.31 mol) and morpholine (0.31 mol) in benzene (125 mL).
-
Add zinc chloride (200 mg) to the solution.
-
Reflux the mixture at a water separator at 140°C overnight.
-
Cool the reaction mixture to room temperature and filter.
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using the specified eluent to afford the product as a yellowish resin.
In Vitro Antiplasmodial Assay ([³H]-Hypoxanthine Incorporation Assay)
This protocol is a standard method for determining the in vitro activity of compounds against Plasmodium falciparum.[10]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human red blood cells
-
RPMI 1640 medium supplemented with Albumax
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Test compounds dissolved in an appropriate solvent
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add the parasitized red blood cells to each well (final parasitemia of 0.5% and hematocrit of 1.5%).
-
Add the compound dilutions to the respective wells. Include drug-free controls.
-
Incubate the plates for 48 hours at 37°C in a reduced oxygen atmosphere.
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
Harvest the cells and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the discovery and evaluation of novel bicyclo[2.2.2]octane derivatives.
Caption: A generalized workflow for the development of Bicyclo[2.2.2]octane-based therapeutics.
Conclusion
This compound and its derivatives represent a compelling and versatile scaffold for the development of novel therapeutic agents. Their rigid structure provides a unique platform for the design of potent and selective modulators of various biological targets. The promising anticancer and antiprotozoal activities highlighted in this guide underscore the potential of this compound class. The detailed synthetic and biological protocols provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the chemical space around the bicyclo[2.2.2]octane core is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccij-online.org [ccij-online.org]
- 5. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 6. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 9. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Bridgehead Hydroxyl Groups in Bicyclo[2.2.2]octane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the bridgehead hydroxyl groups in Bicyclo[2.2.2]octane-1,4-diol. This unique, rigid, and symmetrical molecule presents distinct chemical behaviors at its bridgehead positions, which are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data, serving as a valuable resource for professionals in drug development and chemical research.
Introduction
This compound is a bicyclic organic compound characterized by a rigid carbon skeleton with hydroxyl groups situated at the 1 and 4 bridgehead positions. This structural arrangement imparts unique reactivity to the molecule. The constrained nature of the bicyclic system hinders backside attack, making SN2 reactions at the bridgehead carbons challenging. However, the hydroxyl groups can undergo a variety of transformations, including esterification, oxidation, and etherification, often with stereochemical control dictated by the rigid framework. Understanding the reactivity of these bridgehead hydroxyls is crucial for the design and synthesis of novel therapeutics, advanced polymers, and other functional materials.
Core Reactivity Principles
The reactivity of the hydroxyl groups in this compound is governed by several key factors:
-
Steric Hindrance: The bridgehead positions are sterically congested, which can influence the approach of reagents and the rates of reaction.
-
Ring Strain: The bicyclo[2.2.2]octane system possesses inherent ring strain. Reactions that lead to an increase in strain, such as the formation of a planar carbocation at the bridgehead, are generally disfavored.
-
Electronic Effects: The electron-withdrawing nature of the hydroxyl groups can influence the reactivity of the adjacent carbon atoms.
These factors collectively dictate the preferred reaction pathways and the conditions required to effect specific chemical transformations.
Key Reactions and Experimental Protocols
This section details the primary reactions involving the bridgehead hydroxyl groups of this compound, providing both qualitative descriptions and, where available, specific experimental protocols.
Esterification
The conversion of the bridgehead hydroxyl groups to esters is a fundamental transformation. This reaction is typically achieved by reacting the diol with an acylating agent, such as an acid anhydride or acid chloride, often in the presence of a base or catalyst.
Synthesis of 1,4-Diacetoxybicyclo[2.2.2]octane:
A common esterification is the formation of 1,4-diacetoxybicyclo[2.2.2]octane. This reaction can be carried out cleanly and in high yield.
-
Experimental Protocol:
-
This compound can be converted to 1,4-diacetoxybicyclo[2.2.2]octane. A patent describing the synthesis of bicyclo[2.2.2]octane derivatives refers to a literature procedure for this conversion (Kopecký, Jan; Šmejkal, Jaroslav; and Hanuš, Vladimír; Synthesis of bridgehead bicyclo[2.2.2]octanols, Collection of Czechoslovak Chemical Communications 1981, 46, 1370-1375).[1][2]
-
Quantitative Data: Esterification
| Product | Reagents | Solvent | Yield | Spectroscopic Data (¹H NMR) | Reference |
| 1,4-Diacetoxybicyclo[2.2.2]octane | Acetic Anhydride | Not Specified | High | In CDCl₃, features two singlets at δ 2.04 ppm and 1.87 ppm with an integration ratio of 2:1. | [3] |
Oxidation
Oxidation of the bridgehead hydroxyl groups can lead to the formation of bicyclo[2.2.2]octane-1,4-dione, a key intermediate for further synthetic elaborations. Due to the tertiary nature of the bridgehead alcohols, strong oxidizing agents are typically required.
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid:
While a direct, high-yield oxidation of the diol to the dione can be challenging, the corresponding dicarboxylic acid has been synthesized through multi-step sequences often involving the diacetate as an intermediate.[1]
-
Experimental Protocol (from 1,4-diacetoxybicyclo[2.2.2]octane):
-
A mixture of 20 cc of fuming sulfuric acid (prepared from 10 cc 96% sulfuric acid and 10 cc 20% fuming sulfuric acid) and 1 g of 1,4-diacetoxybicyclo[2.2.2]octane are charged to a 100 mL stainless steel autoclave reactor.
-
The reactor is pressurized with carbon monoxide to 2000 psig.
-
The reaction is maintained at 23°C with a stirring rate of 600 rpm for 16 hours.
-
After depressurization, the reaction mixture is diluted with 100 cc of water while maintaining the temperature below 30°C.
-
The resulting white precipitate is collected by filtration.
-
The precipitate is dissolved in saturated NaHCO₃ aqueous solution and re-precipitated by acidification with concentrated HCl.
-
The pure bicyclo[2.2.2]octane-1,4-dicarboxylic acid is collected by filtration and dried.[4]
-
Quantitative Data: Oxidation
| Product | Starting Material | Reagents | Yield | Reference |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 1,4-Diacetoxybicyclo[2.2.2]octane | Fuming H₂SO₄, CO | 60% | [4] |
Etherification
The formation of ethers from the bridgehead hydroxyl groups provides another avenue for functionalization. This can be achieved through Williamson ether synthesis, although the steric hindrance at the bridgehead can necessitate harsher reaction conditions.
Synthesis of 1,4-Dimethoxybicyclo[2.2.2]octane:
The synthesis of the dimethyl ether derivative has been reported, demonstrating the feasibility of etherification at the bridgehead positions.
-
Experimental Protocol: While a specific protocol starting directly from this compound is not detailed in the immediate search results, the existence and synthesis of related dimethoxybicyclo[4.2.0]octa-1,3,5-triene derivatives suggest that standard etherification methodologies, potentially with modifications to account for the bridgehead reactivity, would be applicable.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow for the derivatization of this compound.
Caption: Esterification of this compound.
Caption: Oxidation to the Dicarboxylic Acid.
Caption: General Derivatization Workflow.
Conclusion
The bridgehead hydroxyl groups of this compound, while situated in a sterically constrained environment, are amenable to a range of chemical transformations. Esterification proceeds readily to form the corresponding di-esters. Oxidation, while challenging to stop at the dione stage, can be effected to produce the dicarboxylic acid. Etherification provides another route to functionalized derivatives. The rigid bicyclic framework offers a unique platform for the synthesis of molecules with well-defined three-dimensional structures. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals seeking to exploit the unique reactivity of this intriguing molecule in their respective fields. Further investigation into the kinetics of these reactions and the development of milder, more selective synthetic methods will continue to enhance the utility of this compound as a versatile building block.
References
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Bicyclo[2.2.2]octane-1,4-diol: A Rigid Bicyclic Diol for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-diol is a unique, highly symmetrical, and rigid bicyclic organic compound. Its rigid cage-like structure, a defining characteristic of the bicyclo[2.2.2]octane core, imparts a fixed and predictable three-dimensional orientation to its functional groups. This structural rigidity is of significant interest in various scientific disciplines, including medicinal chemistry, polymer science, and materials science. In drug discovery, the bicyclo[2.2.2]octane scaffold serves as a non-planar bioisostere for aromatic rings, offering improved physicochemical properties and novel intellectual property. In materials science, its dicarboxylic acid derivative is a valuable building block for creating highly stable and porous materials such as metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data presented for practical use.
Physicochemical Properties
This compound is a white crystalline solid. The rigidity of the bicyclic core results in a high melting point. As a diol, it is expected to be soluble in polar organic solvents.
| Property | Value | Reference |
| CAS Number | 1194-44-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Melting Point | 282-283 °C | [1] |
| Boiling Point (Predicted) | 246.1 ± 8.0 °C | [1] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.40 ± 0.40 | [1] |
Spectroscopic Data
¹H NMR (Predicted): Due to the molecule's symmetry, all bridgehead protons and methylene protons are chemically equivalent, leading to two main signals.
-
A multiplet for the 12 methylene protons on the ethylene bridges.
-
A singlet for the two hydroxyl protons (this signal may be broad and its position can vary depending on the solvent and concentration).
¹³C NMR (Predicted): The symmetry would result in two signals in the ¹³C NMR spectrum.
-
One signal for the two bridgehead carbons bearing the hydroxyl groups.
-
One signal for the six methylene carbons of the ethylene bridges.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by the following key absorptions:
-
A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
-
C-H stretching vibrations for the sp³ hybridized carbons in the region of 3000-2850 cm⁻¹.
-
A C-O stretching vibration in the region of 1100-1000 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane. The following protocol is adapted from patent literature, which describes the formation of a mixture of products including the target diol.[2][3][4][5]
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium(II) chloride (PdCl₂)
-
Oxone® (potassium peroxymonosulfate)
-
n-Butanol
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium(II) chloride (0.248 g, 0.0014 mol, 3 mol %).
-
Prepare a 25% aqueous solution of Oxone® (28.27 g, 0.092 mol, 2 eq).
-
Add the Oxone® solution dropwise to the flask containing the 1,4-dimethylene cyclohexane and palladium chloride over a period of approximately 2 hours. The reaction is exothermic and should be monitored.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by GC-MS to confirm the conversion to this compound.
-
Upon completion, filter the reaction mixture to remove any undissolved palladium species.
-
Transfer the aqueous filtrate to a separatory funnel and extract four times with n-butanol.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution in vacuo to yield the crude product.
-
The crude product, which may also contain 4-acetoxybicyclo[2.2.2]octan-1-ol, can be purified by column chromatography or recrystallization.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The rigid bicyclo[2.2.2]octane scaffold is a valuable tool in medicinal chemistry for the design of potent and selective therapeutic agents. Its three-dimensional structure allows for precise orientation of pharmacophoric groups, leading to enhanced binding to biological targets.
Modulation of G-Protein Coupled Receptors (GPCRs)
Derivatives of the bicyclo[2.2.2]octane core have been explored as modulators of GPCRs, a large family of cell surface receptors involved in a wide range of physiological processes. The rigid scaffold helps to lock the molecule in a specific conformation that can favor binding to the receptor and elicit a desired signaling response, either as an agonist or an antagonist.
Caption: GPCR modulation by a bicyclo[2.2.2]octane-based ligand.
Inhibition of γ-Secretase
The bicyclo[2.2.2]octane scaffold has been incorporated into inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. γ-Secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β peptides, which aggregate to form plaques in the brain. The rigid nature of the bicyclo[2.2.2]octane core can contribute to a high binding affinity and selectivity for the enzyme, blocking its activity and reducing the production of neurotoxic amyloid-β.
Caption: Inhibition of γ-secretase by a bicyclo[2.2.2]octane-based inhibitor.
Applications in Materials Science
The dicarboxylic acid derivative of this compound, namely bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is a valuable linker for the synthesis of Metal-Organic Frameworks (MOFs). The rigidity and defined geometry of this linker contribute to the formation of robust and porous materials with high thermal stability.[1][6]
Synthesis of a UiO-66 Analogue (NU-403)
The following is an experimental protocol for the synthesis of NU-403, a MOF that is isostructural to the well-known UiO-66 but utilizes bicyclo[2.2.2]octane-1,4-dicarboxylic acid as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AcOH)
Procedure:
-
Prepare two separate solutions:
-
Dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid (100 mg) in 10 mL of DMF.
-
Dissolve zirconium(IV) chloride (118 mg) in 10 mL of DMF.
-
-
Sonicate both solutions for 15 minutes until all solids are completely dissolved.
-
Combine the two solutions in a suitable reaction vessel.
-
Add acetic acid (2.9 mL) to the combined solution.
-
Seal the reaction vessel and heat it in an oven at 120 °C for a specified period to allow for the solvothermal synthesis of the MOF crystals.
-
After cooling to room temperature, the crystalline product is collected by centrifugation.
-
Wash the product multiple times with fresh DMF and then with a more volatile solvent like acetone to remove any unreacted starting materials and solvent from the pores.
-
Dry the final product in a vacuum oven to obtain the activated MOF.
Logical Workflow for MOF Synthesis:
Caption: Workflow for the synthesis of the NU-403 metal-organic framework.
Summary and Outlook
This compound and its derivatives represent a class of compounds with significant potential in both medicinal chemistry and materials science. The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane core provides a unique platform for the design of novel molecules with tailored properties. In drug discovery, this scaffold offers an avenue to escape the "flatland" of aromatic compounds, potentially leading to drugs with improved efficacy, selectivity, and pharmacokinetic profiles. In materials science, the use of this rigid linker in the construction of MOFs and other polymers can lead to materials with enhanced thermal stability and unique porous architectures. Further exploration of the synthesis and applications of this versatile building block is likely to yield exciting new discoveries in these and other fields.
References
- 1. Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06360K [pubs.rsc.org]
- 2. patents.justia.com [patents.justia.com]
- 3. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 4. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Bicyclo[2.2.2]octane-1,4-diol from 1,4-Cyclohexanedione: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of bicyclo[2.2.2]octane-1,4-diol, a valuable building block in medicinal chemistry and materials science, starting from the readily available 1,4-cyclohexanedione. The described methodology is a multi-step process involving a Wittig reaction to form 1,4-dimethylene cyclohexane, followed by a palladium-catalyzed oxidation to yield the target diol. This application note includes detailed experimental protocols, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to ensure reproducibility and aid in laboratory implementation.
Introduction
Bicyclo[2.2.2]octane scaffolds are rigid, three-dimensional structures that have found significant application in drug design as bioisosteres for phenyl rings and in the development of novel polymers. The 1,4-diol derivative, in particular, serves as a key intermediate for the synthesis of a variety of functionalized bicyclic compounds. This protocol details a reliable synthetic route from 1,4-cyclohexanedione, a common and inexpensive starting material.
Overall Reaction Scheme
The synthesis of this compound from 1,4-cyclohexanedione is achieved through a two-step process, as illustrated below. The initial step involves the conversion of the diketone to a diene via a Wittig reaction, followed by an intramolecular cyclization and oxidation catalyzed by a palladium salt.
Caption: Overall synthetic pathway.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis.
Caption: Experimental workflow diagram.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and purity of reagents.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Wittig Reaction | 1,4-Cyclohexanedione, Methyltriphenylphosphonium bromide, n-Butyllithium | THF | 0 to RT | 12 | ~60-78% |
| 2 | Pd-catalyzed Oxidation | 1,4-Dimethylenecyclohexane, Palladium(II) chloride, Oxone | Water/Butanol | RT | 12 | Variable* |
*The yield for the oxidation step can be variable and may result in a mixture of the diol, monoacetate, and diacetate. A subsequent hydrolysis step may be required for complete conversion to the diol.
Experimental Protocols
Step 1: Synthesis of 1,4-Dimethylenecyclohexane via Wittig Reaction
This protocol is adapted from standard Wittig reaction procedures and should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Cyclohexanedione
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (2.2 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the suspension. The color of the solution will turn a deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 1,4-cyclohexanedione (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 1,4-dimethylene cyclohexane as a colorless oil. The expected yield is in the range of 60-78%.
Step 2: Synthesis of this compound via Palladium-Catalyzed Oxidation
This protocol is based on a patented procedure and should be performed in a well-ventilated fume hood.[1][2]
Materials:
-
1,4-Dimethylenecyclohexane
-
Palladium(II) chloride (PdCl₂)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
n-Butanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add 1,4-dimethylenecyclohexane (1.0 equivalent) and palladium(II) chloride (0.03 equivalents).[1][2]
-
Add deionized water to the flask.
-
Prepare a 25% aqueous solution of Oxone.
-
Add the Oxone solution (2.0 equivalents of KHSO₅) dropwise to the reaction mixture over approximately 2 hours. The reaction is exothermic, and cooling may be necessary to maintain the temperature at or near room temperature.[1][2]
-
Stir the reaction mixture overnight (approximately 12 hours) at room temperature.
-
Filter the mixture to remove any insoluble palladium salts.
-
Transfer the aqueous solution to a separatory funnel and extract with n-butanol (4 x 50 mL).[1][2]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product may be a mixture of this compound, the corresponding monoacetate, and diacetate.[1] Purification can be achieved by column chromatography or recrystallization. If acetate byproducts are present, proceed to a hydrolysis step.
Optional Step 3: Hydrolysis of Acetate Byproducts
If the product from Step 2 contains acetate byproducts, a hydrolysis step is necessary to obtain the pure diol.
Materials:
-
Crude product from Step 2
-
Methanol
-
Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solution
Procedure (Base-catalyzed):
-
Dissolve the crude product in methanol.
-
Add a solution of sodium hydroxide (e.g., 2 M) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until all acetate starting materials are consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Oxone is a strong oxidizing agent. Avoid contact with combustible materials.
-
Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The presented multi-step synthesis provides a viable route to this compound from 1,4-cyclohexanedione. The protocols and data provided herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery. The modularity of the synthesis allows for potential optimization of each step to improve overall yield and purity.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Bicyclo[2.2.2]octane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Bicyclo[2.2.2]octane-1,4-diol, a valuable building block in medicinal chemistry and material science. The described method utilizes a palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane.
Introduction
Bicyclo[2.2.2]octane derivatives are crucial structural motifs in the development of therapeutic agents and advanced polymers.[1][2] Their rigid, three-dimensional framework imparts unique conformational constraints and physicochemical properties to molecules. The synthesis of this compound, in particular, provides a versatile intermediate for further functionalization at the bridgehead positions. Traditional multi-step syntheses of this core structure can be complex and inefficient.[2] A more direct and efficient approach involves the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane.[3] This application note focuses on a palladium-catalyzed method, which offers a simplified and effective route to various 1,4-disubstituted bicyclo[2.2.2]octanes.[1][2]
Reaction Principle
The synthesis proceeds via an oxidative cyclization of 1,4-dimethylene cyclohexane. In the presence of a palladium catalyst, such as palladium(II) chloride or palladium(II) acetate, and an oxidizing agent, the diene undergoes a cyclization reaction to form the bicyclo[2.2.2]octane core. The choice of oxidizing agent and solvent system can influence the final product, yielding either the diol directly or a protected derivative.
Data Presentation
The following table summarizes quantitative data from representative palladium-catalyzed syntheses of this compound and its derivatives.
| Catalyst | Oxidizing Agent | Substrate | Catalyst Loading (mol%) | Major Product(s) | Reference |
| Palladium Dichloride (PdCl₂) | Oxone (aqueous solution) | 1,4-Dimethylene cyclohexane | 3 | This compound | [1] |
| Palladium Diacetate (Pd(OAc)₂) | Peracetic Acid | 1,4-Dimethylene cyclohexane | 3 | 4-Acetoxybicyclo[2.2.2]octan-1-ol, this compound | [1] |
| Palladium Diacetate (Pd(OAc)₂) | Air | 1,4-Dimethylene cyclohexane | 3 | 4-Acetoxybicyclo[2.2.2]octan-1-ol, this compound | [1] |
Experimental Protocols
The following protocols are based on procedures outlined in the cited literature.[1]
Protocol 1: Synthesis of this compound using Palladium Dichloride and Oxone
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium dichloride (PdCl₂)
-
Oxone (potassium peroxymonosulfate)
-
n-Butanol
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
125 mL flask
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium dichloride (0.248 g, 0.0014 mol, 3 mol %).
-
Prepare a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq).
-
Add the Oxone solution dropwise to the flask over approximately 2 hours. Note that the reaction is exothermic.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by GC-MS to confirm the conversion to this compound.
-
Filter the reaction mixture to remove the undissolved PdCl₂.
-
Extract the aqueous solution four times with n-butanol.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Concentrate the dried organic phase in vacuo to yield the crude product.
Protocol 2: Synthesis of 4-Acetoxybicyclo[2.2.2]octan-1-ol using Palladium Diacetate and Peracetic Acid
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium diacetate (Pd(OAc)₂)
-
32% Peracetic acid
-
125 mL flask
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium diacetate (0.310 g, 0.0014 mol, 3 mol %).
-
Add 32% peracetic acid (21.85 g, 0.092 mol, 2 eq) dropwise to the vigorously stirred mixture over approximately 3 hours. Bubbles will evolve, and a slight exotherm will be observed.
-
Continue stirring the reaction for 18 hours at room temperature.
-
Analyze the reaction mixture by GC-MS to confirm the formation of 4-acetoxybicyclo[2.2.2]octan-1-ol as the major product, with this compound also present.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the palladium-catalyzed synthesis.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxidizing agents such as Oxone and peracetic acid are corrosive and can be hazardous. Handle them in a well-ventilated fume hood and wear appropriate PPE.
-
The reactions can be exothermic; therefore, controlled addition of reagents is crucial.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane is a valuable method for the synthesis of this compound and its derivatives. This approach offers a more streamlined and efficient alternative to traditional multi-step synthetic routes, making it an attractive option for researchers in drug discovery and materials science. The provided protocols offer a starting point for the implementation of this methodology in the laboratory.
References
Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane Cores via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical complexity make it a valuable component in the design of novel therapeutics and functional materials. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient and stereocontrolled methods for the construction of this bridged bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of the bicyclo[2.2.2]octane core using various Diels-Alder strategies.
Application Notes
The synthesis of the bicyclo[2.2.2]octane core is pivotal in the development of a wide array of biologically active molecules and complex natural products.[1][2] The rigid framework allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The Diels-Alder approach offers several advantages, including high atom economy, predictability of stereochemical outcomes (endo-selectivity), and the ability to introduce multiple stereocenters in a single step.
Key Considerations for Synthesis:
-
Diene and Dienophile Selection: The choice of diene, typically a 1,3-cyclohexadiene derivative, and a dienophile, usually an electron-deficient alkene or alkyne, is critical in determining the substitution pattern of the final product.
-
Reaction Conditions: The reaction can be performed under thermal conditions, often requiring high temperatures.[3] Alternatively, Lewis acid catalysis can significantly accelerate the reaction and enhance its selectivity, often allowing for lower reaction temperatures.[4] High-pressure conditions can also be employed to promote the reaction, particularly for less reactive substrates.[5]
-
Stereoselectivity: The Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile. The "endo rule" generally predicts the major diastereomer, where the substituents of the dienophile are oriented towards the newly formed double bond in the bicyclic product. Lewis acids can further enhance this endo-selectivity.
-
Intramolecular vs. Intermolecular Reactions: Both intermolecular and intramolecular Diels-Alder reactions are effective for constructing the bicyclo[2.2.2]octane core. Intramolecular variants are particularly useful for synthesizing complex, polycyclic systems in a highly controlled manner.[6][7][8]
General Reaction Mechanism
The Diels-Alder reaction proceeds through a concerted, pericyclic transition state involving the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Caption: General mechanism of the Diels-Alder reaction for bicyclo[2.2.2]octane synthesis.
Experimental Workflows
The selection of the appropriate experimental workflow depends on the reactivity of the substrates and the desired outcome.
Caption: Decision workflow for selecting the appropriate Diels-Alder reaction conditions.
Quantitative Data Summary
| Diene | Dienophile | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 2,6-Dimethylbenzoquinone | 1-Acetoxy-1,3-butadiene | BF₃·OEt₂, Toluene, 0 °C, 90 min | 98 | Single regio- and diastereoisomer | [9] |
| 1,3-Cyclohexadiene | Various electron-deficient dienophiles | Yb(OTf)₃·2H₂O, High Pressure | Moderate to Excellent | Predominantly endo | [5] |
| epi-Deoxybrevianamide E derivative (intramolecular) | N/A | aq. KOH | - | 2:1 | [8] |
| 2-Alkenylphenols (intramolecular, after oxidation) | N/A | Refluxing xylenes | up to 73 | Bridged product favored | [10] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Intermolecular Diels-Alder Reaction
Synthesis of a Bicyclo[2.2.2]octene Adduct [9]
This protocol describes the synthesis of a bicyclo[2.2.2]octene derivative from 2,6-dimethylbenzoquinone and 1-acetoxy-1,3-butadiene, catalyzed by boron trifluoride etherate.
Materials:
-
2,6-Dimethylbenzoquinone
-
1-Acetoxy-1,3-butadiene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene, anhydrous
-
1.0 M pH 7 phosphate buffer
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Acetone and hexanes for chromatography
Procedure:
-
Dissolve 2,6-dimethylbenzoquinone (1.0 g, 7.35 mmol, 1.0 eq) in anhydrous toluene (70 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1-acetoxy-1,3-butadiene (2.2 mL, 18.37 mmol, 2.5 eq) to the cooled solution.
-
Add BF₃·OEt₂ (0.9 mL, 7.35 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Stir the resulting solution vigorously for 90 minutes at 0 °C.
-
Quench the reaction by adding 1.0 M pH 7 phosphate buffer (5 mL).
-
Filter the biphasic solution and transfer it to a separatory funnel containing additional phosphate buffer (60 mL) and diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of acetone in hexanes (e.g., 1:9 to 1:3) to afford the bicyclo[2.2.2]octene adduct as a white solid (yield: 98%).
Protocol 2: Thermal Intramolecular Diels-Alder Reaction
Synthesis of a Bridged Bicyclo[2.2.2]octane Derivative [10]
This protocol outlines the general procedure for an intramolecular Diels-Alder reaction of an oxidized 2-alkenylphenol derivative.
Materials:
-
Oxidized 2-alkenylphenol derivative (dienone precursor)
-
Xylenes, anhydrous
Procedure:
-
Dissolve the oxidized 2-alkenylphenol derivative in anhydrous xylenes in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired bicyclo[2.2.2]octane product.
Protocol 3: High-Pressure Diels-Alder Reaction
While a specific detailed protocol for a high-pressure Diels-Alder reaction leading to a bicyclo[2.2.2]octane was not fully detailed in the search results, the general principle involves subjecting the reaction mixture to elevated pressures (e.g., 19 kbar) to overcome activation barriers and promote cycloaddition.[5] This typically requires specialized high-pressure equipment.
Logical Relationships in Synthesis Planning
Caption: Logical workflow for planning the synthesis of a bicyclo[2.2.2]octane derivative.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridged-Selective Intramolecular Diels–Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes [jstage.jst.go.jp]
High-Performance Polymers from Bicyclo[2.2.2]octane-1,4-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid bicyclo[2.2.2]octane moiety into polymer backbones offers a compelling strategy for the development of high-performance materials. The unique, sterically hindered structure of bicyclo[2.2.2]octane-1,4-diol and its derivatives imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties to polymers such as polyesters and polyimides.[1] These characteristics make them highly attractive for applications demanding robust performance, including advanced coatings, adhesives, and materials for microelectronics and drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from this compound and its analogues.
Data Presentation: Properties of Bicyclo[2.2.2]octane-Based Polymers
The introduction of the bicyclo[2.2.2]octane unit significantly enhances the thermal and mechanical properties of polymers. Below is a summary of key quantitative data for various polyimides and polyesters incorporating this rigid structure.
Table 1: Thermal and Mechanical Properties of Polyimides from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BTD)
| Polyimide ID | Diamine | Tg (°C) | Td5% (°C)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BTD-MIMA | 4,4'-Methylenebis(2,6-dimethylaniline) | 355 | >400 | - | - | - |
| BTD-HFA | 4,4'-(Hexafluoroisopropylidene)dianiline | 272 | >400 | - | - | - |
| BTD-FND | 9,9-Bis(4-aminophenyl)fluorene | >380 | >450 | 96 | 2.6 | 11 |
| BTD-TPM | Tris(4-aminophenyl)methane | >380 | >450 | 52 | 1.5 | 3 |
¹ 5% weight loss temperature. Data sourced from multiple studies for comparable polymer systems.[2][3]
Table 2: Thermal Properties of Polyesters Containing Bicyclo[2.2.2]octane Units
| Polyester Composition | Tg (°C) | Melting Point (Tm) (°C) | Inherent Viscosity (dL/g) |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) based copolyester | ~115 | - | - |
| Poly(bicyclo[2.2.2]octane-1,4-dimethylene terephthalate) | - | 390 | 0.25 |
| Copolyester of DMCD-2 and Dimethyl-1,4-cyclohexane dicarboxylate | Increases linearly with DMCD-2 content | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of high-performance polymers from bicyclo[2.2.2]octane derivatives are provided below.
Protocol 1: One-Step Synthesis of BTD-based Polyimides
This protocol describes a one-step high-temperature solution polycondensation method.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
Aromatic diamine (e.g., 4,4'-Methylenebis(2,6-dimethylaniline) - MIMA)
-
Nitrobenzene (solvent)
-
Pyridine (catalyst)
-
Benzoic acid
-
Ethanol
-
Nitrogen gas
-
50 mL three-necked flask with a mechanical stirrer
Procedure:
-
Equip a 50 mL three-necked flask with a mechanical stirrer and a nitrogen inlet.
-
Charge the flask with 2 mmol of the aromatic diamine (e.g., MIMA) and 5 mL of nitrobenzene.
-
Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Add 2 mmol of BTD dianhydride along with an additional 5 mL of nitrobenzene to the solution.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
Add 4 mmol of pyridine to the solution and increase the temperature to 120 °C.
-
After reaching 120 °C, add 4.0 mmol of benzoic acid and continue stirring at 150 °C for 3 hours.
-
Finally, increase the temperature to 200 °C and maintain for 24 hours to ensure complete imidization.[2]
-
Cool the resulting polymer solution and precipitate the polyimide by pouring it into ethanol.
-
Filter the polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven at 200 °C overnight.
Protocol 2: Two-Step Synthesis of BTD-based Polyimides (Poly(amic acid) intermediate)
This method involves the formation of a poly(amic acid) precursor at a lower temperature, followed by chemical or thermal imidization.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
Aromatic diamine (e.g., 4,4'-(Hexafluoroisopropylidene)dianiline - HFA)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Lithium chloride (LiCl)
-
Pyridine
-
Acetic Anhydride
-
Nitrogen gas
-
50 mL three-necked flask with a mechanical stirrer
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve 2 mmol of the aromatic diamine (e.g., HFA) in 5 mL of NMP.
-
In a separate flask, dissolve 2 mmol of BTD dianhydride and 150 mg of LiCl in 5 mL of NMP.
-
Add the dianhydride solution dropwise to the stirred diamine solution at room temperature.
-
Continue stirring the mixture at room temperature for 14 hours to form the poly(amic acid) solution.[2]
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add 4 mmol of pyridine and stir.
-
Heat the mixture to 80 °C for 1 hour.
-
Slowly heat the solution to 120 °C and add acetic anhydride.
-
Increase the temperature to 190 °C and maintain for 24 hours.[2]
-
Precipitate, filter, wash, and dry the resulting polyimide as described in Protocol 1.
Protocol 3: Melt Polycondensation for Polyester Synthesis
This protocol outlines a general procedure for synthesizing polyesters from bicyclo[2.2.2]octane-based monomers.
Materials:
-
This compound or a dicarboxylate derivative (e.g., Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate - DMCD-2)
-
A suitable diol or diacid co-monomer (e.g., ethylene glycol, terephthalic acid)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Reaction vessel with a stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charge the reaction vessel with the bicyclo[2.2.2]octane monomer, the co-monomer, and the catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220 °C to initiate the esterification or transesterification reaction, distilling off the condensation by-product (water or methanol).
-
After the initial stage, gradually increase the temperature to 250-280 °C while slowly reducing the pressure to a high vacuum (<1 Torr).
-
Continue the reaction under these conditions for several hours to build up the polymer molecular weight.
-
The highly viscous polymer melt is then extruded, cooled, and pelletized.
Visualizations
Synthesis of Bicyclo[2.2.2]octane-based Monomers and Polymers
Caption: Synthetic pathway from starting materials to high-performance polymers.
Experimental Workflow for Polymer Synthesis and Characterization
References
Application Notes: Bicyclo[2.2.2]octane-1,4-diol in Advanced Polymer Synthesis
Introduction
Bicyclo[2.2.2]octane-1,4-diol (BCO-diol) is a rigid, symmetrical diol gaining interest as a specialty monomer in polymer chemistry. Its unique, three-dimensional cage structure serves as a valuable building block for high-performance polyesters and polyurethanes.[1] The incorporation of the BCO moiety into a polymer backbone restricts chain mobility, which can lead to materials with significantly enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength compared to polymers derived from more flexible, linear diols.[1][2] These properties make BCO-diol an attractive candidate for applications demanding high performance, such as specialty coatings, adhesives, and advanced composite materials.[1]
Application Note 1: High-Performance Polyesters from this compound
The synthesis of polyesters from BCO-diol typically involves polycondensation with a suitable dicarboxylic acid or its diester derivative. The rigid BCO unit disrupts regular chain packing, which can result in amorphous polymers with high clarity and exceptional thermal stability.[1] Polyesters incorporating the bicyclo[2.2.2]octane ring system have demonstrated remarkably high melting points (Tm) and thermal decomposition temperatures.[2][3]
Data Presentation: Properties of BCO-Containing Polyesters
The following table summarizes key thermal and mechanical properties of polyesters incorporating the bicyclo[2.2.2]octane structure, derived from various studies. Note that some data is from polymers synthesized with BCO-dicarboxylate derivatives, which provides a strong indication of the properties conferred by the BCO core.
| Polymer Type | Comonomers | Tg (°C) | Tm (°C) | Molar Mass (Mw, g/mol ) | Tensile Strength (MPa) | Reference |
| Copolyester | DMCD-2¹, DMCD², EG³, CHDM⁴ | Up to 115 | N/A (Amorphous) | - | - | [4][5] |
| Terephthalate Polyester | 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane, Terephthalic acid | - | > 300 | - | - | [2][3] |
| BCO-BCO Polyester | BCO-diol derivative, BCO-diacid derivative | - | ~435-440 | - | - | [2] |
| Bio-based Copolyester | DMTD⁵, DMDMT⁶, 1,6-hexanediol | 70 - 100 | 155 - 183 | 27,500 - 38,800 | 23 - 80 | [6][7] |
¹DMCD-2: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate ²DMCD: Dimethyl-1,4-cyclohexane dicarboxylate ³EG: Ethylene glycol ⁴CHDM: 1,4-Cyclohexanedimethanol ⁵DMTD: Dimethyl 2,5-thiophenedicarboxylate ⁶DMDMT: Dimethyl 2,5-dimethoxy terephthalate
Visualization: Polyester Synthesis Workflow
Caption: General workflow for polyester synthesis via melt polycondensation.
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general method for synthesizing a polyester from this compound and a diacid like adipic acid.[5][8]
Materials:
-
This compound (BCO-diol)
-
Adipic acid (or other suitable dicarboxylic acid)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Reactor Setup: Charge the reactor with equimolar amounts of this compound and adipic acid. Add a small amount of antioxidant (e.g., 0.1 wt%).
-
Inert Atmosphere: Seal the reactor and purge thoroughly with dry, oxygen-free nitrogen for at least 30 minutes to prevent oxidation. Maintain a slow, continuous nitrogen purge during the initial phase.
-
Esterification: Begin stirring and gradually heat the reactor to 190-220°C. This stage facilitates the initial esterification reaction, producing water as a byproduct, which is removed through the distillation outlet. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
Catalyst Addition: Cool the reactor slightly (to ~180°C) and add the catalyst (e.g., 50-250 ppm of Ti(O-iPr)₄) under a positive nitrogen flow.
-
Polycondensation: Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr over approximately 1 hour.
-
High Vacuum Stage: Maintain the reaction at high temperature and high vacuum. The viscosity of the melt will increase significantly as the polymer chain grows. The reaction is monitored by the torque of the mechanical stirrer. Continue for 3-5 hours or until the desired viscosity is achieved.
-
Product Extrusion: To stop the reaction, break the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Post-Processing: The resulting polymer strand can be pelletized for further processing and characterization.
Application Note 2: Rigid Polyurethanes from this compound
Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate.[9] The use of BCO-diol as the polyol component introduces a rigid, bulky segment into the polyurethane backbone.[1] This structural feature is expected to enhance the hardness, modulus, and thermal stability of the resulting material, making it suitable for rigid foams, durable coatings, and elastomers. The reaction is typically facilitated by a catalyst, such as a tertiary amine or an organotin compound.[9][10]
Data Presentation: Typical Properties of Cycloaliphatic Polyurethanes
While specific quantitative data for polyurethanes derived exclusively from BCO-diol is limited in publicly available literature, the properties of polyurethanes made from other cycloaliphatic monomers, such as methylene bis(4-cyclohexylisocyanate) (H₁₂MDI), provide valuable insight into the expected performance. These polymers are known for their excellent mechanical properties and stability.
| Property | Typical Value Range |
| Tensile Strength | 30 - 60 MPa |
| Elongation at Break | 200 - 500% |
| Shore Hardness | 70A - 60D |
| Glass Transition (Tg) | -60 to +120 °C (Varies with soft segment) |
Data is representative of polyurethanes based on cycloaliphatic isocyanates and polyether or polyester polyols.[11]
Visualization: Polyurethane Synthesis Workflow
Caption: General workflow for the solution polymerization of polyurethane.
Experimental Protocol: Synthesis of a Polyurethane
This protocol provides a general procedure for the synthesis of a polyurethane via the solution polymerization of this compound with a diisocyanate such as 4,4'-Methylene diphenyl diisocyanate (MDI).[9][12]
Materials:
-
This compound (BCO-diol), dried under vacuum
-
4,4'-Methylene diphenyl diisocyanate (MDI) or other diisocyanate (e.g., IPDI, HDI)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Catalyst, e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or dibutyltin dilaurate (DBTDL)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, condenser, and dropping funnel.
Procedure:
-
Reactor Setup: Place the vacuum-dried this compound into the reaction vessel and add enough anhydrous solvent to achieve a concentration of 20-40 wt%.
-
Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for 20-30 minutes. Maintain a nitrogen blanket throughout the reaction.
-
Catalyst Addition: Add the catalyst to the diol solution. A typical catalyst loading is 0.1-0.5 wt% based on the total reactants.
-
Isocyanate Addition: Dissolve an equimolar amount of the diisocyanate in a separate portion of the anhydrous solvent and load it into the dropping funnel.
-
Reaction: Slowly add the diisocyanate solution to the stirred diol solution over 30-60 minutes. The reaction is exothermic; use a water bath to maintain the temperature below 60°C during the addition.
-
Curing: After the addition is complete, heat the reaction mixture to 60-80°C and maintain it for 2-6 hours to ensure complete reaction. Monitor the disappearance of the NCO peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
Product Isolation: Once the reaction is complete, the polymer solution can be cast directly onto a surface to form a film by evaporating the solvent. Alternatively, the polymer can be precipitated by pouring the solution into a non-solvent like methanol or water, followed by filtration and drying in a vacuum oven.
References
- 1. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 2. swaminathansivaram.in [swaminathansivaram.in]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6147185A - 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bicyclo[2.2.2]octane-1,4-diol Derived MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bicyclo[2.2.2]octane-1,4-diol and its derivatives as rigid linkers in the synthesis of Metal-Organic Frameworks (MOFs). The unique structural properties of this aliphatic linker offer distinct advantages in the development of novel porous materials for various applications.
Introduction to this compound in MOF Chemistry
This compound and its dicarboxylate counterpart are rigid, non-aromatic linkers that have garnered increasing attention in the design and synthesis of MOFs.[1][2] Unlike commonly used aromatic linkers, the aliphatic nature of the bicyclo[2.2.2]octane core imparts unique properties to the resulting frameworks. One of the primary advantages is the ability to create highly transparent MOFs, as the absence of conjugated π-systems reduces light absorption.[2] This feature is particularly valuable for applications involving spectroscopic studies of guest molecules within the MOF pores.
The rigidity of the bicyclo[2.2.2]octane unit helps in the formation of robust and porous structures with tunable pore sizes.[2] This linker serves as a bioisostere for benzene moieties, making it a subject of interest in drug development and materials science for creating well-defined spatial arrangements of functionalities. The use of such aliphatic linkers allows for fine-tuning of host-guest interactions, which can differ significantly from those in aromatic-based MOFs.
Key Applications
MOFs constructed with bicyclo[2.2.2]octane-based linkers have shown promise in several fields:
-
Gas Storage and Separation: The defined pore structures and the unique chemical environment within these MOFs make them suitable candidates for the selective adsorption of gases. For instance, a nickel-based MOF, Ni(BODC)(TED), where BODC is bicyclo[2.2.2]octane-1,4-dicarboxylate, has demonstrated preferential adsorption of ethane over ethylene, which is a critical separation in the chemical industry.
-
Catalysis: The tunable nature of the metal nodes and the linker functionality allows for the design of MOFs as heterogeneous catalysts. While specific applications for bicyclo[2.2.2]octane-based MOFs are still emerging, the broader class of MOFs with aliphatic linkers is being explored for various catalytic transformations.
-
Luminescent Sensing: The transparency of these MOFs makes them excellent candidates for hosting luminescent guest molecules. The framework can act as a solid solvent, allowing for detailed spectroscopic analysis of encapsulated species. Furthermore, functionalized bicyclo[2.2.2]octane linkers can be incorporated to create MOFs with intrinsic sensing capabilities for ions and small molecules.
-
Proton Conduction: The development of materials with high proton conductivity is crucial for applications in fuel cells. MOFs with aliphatic linkers are being investigated as potential candidates for proton exchange membranes.
-
Drug Delivery: Although still a nascent area of research for this specific class of MOFs, the biocompatibility of some metal nodes (e.g., zinc) and the potential for functionalization of the linker open possibilities for their use as carriers for therapeutic agents.
Quantitative Data Summary
The following tables summarize the key performance data for MOFs synthesized using bicyclo[2.2.2]octane-1,4-dicarboxylate (BODC) or its derivatives.
Table 1: Porosity and Surface Area Data
| MOF Name/Description | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| BODCA-MOF | Zn | 2,150 | N/A | N/A | PNAS (2017) |
| [Zn(TTDPb)(bodca)]·H₂O | Zn | N/A | N/A | 17.16 x 10.81 | Inorganic Chemistry (2023)[3] |
| Ni(BODC)(TED) | Ni | N/A | N/A | N/A | ACS Omega (2022) |
| DUT-129 (chiral H₂bodc derivative) | Zn | N/A | N/A | 5.2 | CrystEngComm (RSC Publishing)[4] |
N/A: Data not available in the cited sources.
Table 2: Gas Adsorption Data
| MOF Name/Description | Gas Adsorbate | Adsorption Capacity (mmol/g) | Conditions | Selectivity | Reference |
| Ni(BODC)(TED) | Ethane | 3.36 | 298 K, 100 kPa | N/A | ACS Omega (2022) |
| Ni(BODC)(TED) | Ethylene | 2.61 | 298 K, 100 kPa | N/A | ACS Omega (2022) |
| Ni(BODC)(TED) | C₂H₆/C₂H₄ | N/A | Ideal Adsorbed Solution Theory | 1.79 | ACS Omega (2022) |
N/A: Not applicable for single-component adsorption.
Table 3: Other Functional Properties
| MOF Name/Description | Property | Value | Conditions | Reference |
| [Zn(TTDPa)(bodca)]·H₂O | Proton Conductivity | 2.13 x 10⁻³ S cm⁻¹ | 328 K, 98% relative humidity | Inorganic Chemistry (2023)[3] |
| [Zn(TTDPb)(bodca)]·H₂O | Proton Conductivity | 4.91 x 10⁻³ S cm⁻¹ | 328 K, 98% relative humidity | Inorganic Chemistry (2023)[3] |
| [Zn(TTDPa)(bodca)]·H₂O | Luminescent Sensing | Detection of nitrofurantoin & nitrofurazone | N/A | Inorganic Chemistry (2023)[3] |
| [Zn(TTDPb)(bodca)]·H₂O | Luminescent Sensing | Detection of nitrofurantoin & nitrofurazone | N/A | Inorganic Chemistry (2023)[3] |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (H₂BODC)
This protocol is adapted from a cost-effective method involving the formation and reduction of a semicarbazone.
Materials:
-
1,4-Cyclohexanedione
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Diethylene glycol
-
Potassium hydroxide
-
Hydrochloric acid
-
Microwave reactor
Procedure:
-
Semicarbazone Formation:
-
Dissolve 1,4-cyclohexanedione, semicarbazide hydrochloride, and sodium acetate in a suitable solvent (e.g., ethanol/water mixture).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitate to obtain the disemicarbazone.
-
-
Wolff-Kishner-type Reduction:
-
Place the disemicarbazone, potassium hydroxide, and diethylene glycol in a microwave-safe vessel.
-
Heat the mixture in a microwave reactor at a specified temperature and time to effect the reduction.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Protocol 2: Solvothermal Synthesis of a Zinc-BODC MOF
This is a general protocol for the solvothermal synthesis of a MOF using bicyclo[2.2.2]octane-1,4-dicarboxylic acid and a zinc salt.
Materials:
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂BODC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve H₂BODC and zinc nitrate hexahydrate in DMF. The molar ratio of metal to linker should be optimized for the desired structure (a 1:1 ratio is a common starting point).
-
The concentration of the reactants in the solvent is a critical parameter and should be carefully controlled.
-
Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80-120 °C).
-
Maintain the temperature for a specified period (ranging from 24 to 72 hours).
-
-
Isolation and Activation of the MOF:
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a solvent of lower boiling point, such as ethanol, to remove unreacted starting materials and residual DMF.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores. The activation temperature and time depend on the thermal stability of the MOF.
-
Protocol 3: Characterization of the MOF
1. Powder X-ray Diffraction (PXRD):
-
To confirm the crystalline phase and purity of the synthesized MOF.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available.
2. Thermogravimetric Analysis (TGA):
-
To determine the thermal stability of the MOF and the temperature required for solvent removal (activation).
-
Typically performed under a nitrogen or air atmosphere with a heating rate of 5-10 °C/min.
3. Nitrogen Adsorption-Desorption Analysis:
-
To determine the porosity of the activated MOF.
-
Perform the measurement at 77 K.
-
Calculate the BET surface area from the adsorption isotherm in the relative pressure range of 0.05 to 0.3.
-
Determine the pore volume and pore size distribution using appropriate models (e.g., t-plot, DFT).
4. Gas Adsorption Measurements:
-
To evaluate the performance of the MOF for gas storage and separation.
-
Use a volumetric or gravimetric adsorption analyzer.
-
Measure the adsorption isotherms for single gases (e.g., CO₂, H₂, CH₄) at relevant temperatures and pressures.
-
For separation applications, measure the adsorption of gas mixtures or calculate the selectivity using Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.
Concluding Remarks
The use of this compound and its derivatives as rigid linkers in MOF synthesis provides a promising avenue for the development of novel functional materials. Their unique aliphatic and rigid nature allows for the creation of transparent, porous frameworks with tunable properties. Further research into the synthesis of new MOFs with this linker, comprehensive characterization of their properties, and exploration of their performance in a wider range of applications, particularly in catalysis and drug delivery, is highly encouraged. The protocols and data presented herein serve as a valuable resource for researchers entering this exciting field.
References
Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Drug Design
Application Note & Protocols
Introduction
Bicyclo[2.2.2]octane-1,4-diol is a unique, rigid, and sterically defined building block that has garnered significant attention in medicinal chemistry and drug design. Its three-dimensional structure provides a fixed orientation for appended functional groups, making it an ideal scaffold for the synthesis of novel therapeutic agents with enhanced potency and selectivity. This document provides an overview of its applications, quantitative data on the biological activity of its derivatives, and detailed experimental protocols for its synthesis and derivatization.
Key Applications in Medicinal Chemistry
The rigid bicyclo[2.2.2]octane framework offers several advantages in drug design:
-
Scaffold for Bioactive Molecules: It serves as a non-planar, rigid core for the synthesis of diverse bioactive molecules, including enzyme inhibitors and receptor modulators.[1][2]
-
Bioisosteric Replacement: The bicyclo[2.2.2]octane moiety can act as a bioisostere for aromatic rings, offering a three-dimensional alternative that can improve physicochemical properties such as solubility and metabolic stability.
-
Constrained Analogs: Its rigid nature allows for the synthesis of conformationally constrained analogs of known drugs, which can lead to improved binding affinity and selectivity for their biological targets.
-
Probing Ligand-Receptor Interactions: The well-defined geometry of the scaffold is invaluable for structure-activity relationship (SAR) studies, enabling a precise understanding of how ligand orientation affects biological activity.
Therapeutic Areas of Investigation
Derivatives of this compound have shown promise in a variety of therapeutic areas:
-
Metabolic Syndrome: The scaffold has been utilized in the development of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[3]
-
Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been designed as non-covalent inhibitors of the SARS-CoV-2 3CL pro main protease, a key enzyme in the viral life cycle.
-
Oncology: Theoretical studies have suggested that this compound and its derivatives may interact with VEGF receptors, indicating potential applications as anticancer agents.[4]
-
Neurodegenerative Diseases: The bicyclic scaffold is being explored for the development of γ-secretase modulators for conditions like Alzheimer's disease.[2]
Quantitative Biological Activity Data
The following table summarizes the reported biological activities of various derivatives incorporating the bicyclo[2.2.2]octane scaffold.
| Compound Class | Target | Activity | Value | Reference |
| Bicyclo[2.2.2]octane fused cyclic amides | 11β-HSD1 | IC50 | 0.02 to 1.49 µM | [3] |
| Fused Bicyclo[2.2.2]octenes | SARS-CoV-2 3CLpro | IC50 | 102.2 µM | |
| Bicyclo[2.2.2]octane-containing diterpene | T and B lymphocyte proliferation | IC50 | 13.6 and 22.4 µM, respectively | [5] |
| Azabicyclo[2.2.2]octane sulfonamides | Presenilin-1 (γ-secretase) | IC50 | Low nanomolar | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane.[1]
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium(II) chloride (PdCl2)
-
Oxone (potassium peroxymonosulfate)
-
n-Butanol
-
Magnesium sulfate (MgSO4)
-
125 mL flask
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium(II) chloride (0.248 g, 0.0014 mol, 3 mol %).
-
Slowly add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. Note that the reaction is exothermic.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction for the conversion to this compound using Gas Chromatography-Mass Spectrometry (GCMS).
-
Filter the reaction mixture to remove the undissolved PdCl2.
-
Extract the aqueous solution four times with n-butanol.
-
Combine the organic extracts and dry over anhydrous MgSO4.
-
Concentrate the dried organic phase in vacuo to yield the crude this compound as a dark residue.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Derivatization of this compound via Esterification
This protocol describes a general procedure for the esterification of the diol to introduce functional groups.
Materials:
-
This compound
-
Carboxylic acid or acid chloride of interest
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (for carboxylic acid coupling) or a suitable base (e.g., triethylamine) for acid chloride reaction.
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.
-
Standard glassware for organic synthesis.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
For carboxylic acid coupling: Add the carboxylic acid (2.2 equivalents), DCC (2.2 equivalents), and a catalytic amount of DMAP.
-
For acid chloride reaction: Cool the solution to 0 °C and add the acid chloride (2.2 equivalents) dropwise, followed by the addition of triethylamine (2.5 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by Thin Layer Chromatography).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea in the DCC coupling).
-
Wash the filtrate sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting diester by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for synthesis and derivatization.
Caption: Inhibition of γ-secretase in Alzheimer's disease.
References
Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-diol is a unique, highly symmetrical, and sterically constrained bicyclic diol. Its rigid three-dimensional structure makes it an invaluable building block in modern organic synthesis. Unlike flexible aliphatic chains, the bicyclo[2.2.2]octane core locks substituents into well-defined spatial orientations, which is a crucial feature for designing molecules with precise three-dimensional architectures. This pre-organization can lead to enhanced affinity and selectivity in biological systems and the development of high-performance materials. This document provides an overview of the applications of this compound and detailed protocols for its key transformations.
Key Applications
The rigid nature of the bicyclo[2.2.2]octane scaffold is leveraged in several areas of chemical research and development:
-
Medicinal Chemistry: The bicyclo[2.2.2]octane core can act as a bioisostere for a 1,4-substituted benzene ring. This allows for the design of novel drug candidates with modified electronic and solubility properties while maintaining a similar size and shape to their aromatic counterparts. This is particularly useful in structure-activity relationship (SAR) studies, where a fixed and predictable geometry is essential.
-
Polymer Science: As a difunctional monomer, this compound is used in the synthesis of specialty polymers such as polyesters and polyurethanes. The incorporation of the rigid bicyclic unit into the polymer backbone restricts chain mobility, leading to materials with high thermal stability, increased glass transition temperatures, and enhanced mechanical strength.
-
Supramolecular Chemistry: The well-defined structure of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for the design of molecular receptors and sensors.
Chemical Transformations and Protocols
This compound can undergo various chemical transformations at its hydroxyl groups, making it a versatile starting material for a range of derivatives. Key reactions include oxidation to the corresponding dicarboxylic acid and esterification to form polyesters.
Synthesis of this compound
A common route for the synthesis of this compound involves the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.
dot
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [1]
-
To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium dichloride (0.248 g, 0.0014 mol, 3 mol %).
-
Add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. The reaction is exothermic.
-
Stir the reaction mixture overnight.
-
Monitor the reaction for the conversion to this compound using GC-MS.
-
Filter the reaction mixture to remove the undissolved PdCl2.
-
Extract the aqueous solution four times with n-butanol.
-
Combine the organic extracts, dry over MgSO4, and concentrate in vacuo to yield the product.
| Parameter | Value |
| Starting Material | 1,4-Dimethylene cyclohexane |
| Catalyst | Palladium dichloride |
| Oxidizing Agent | Oxone |
| Solvent | Water/n-butanol |
| Reaction Time | Overnight |
| Yield | Not specified in the source |
Oxidation to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The diol can be oxidized to the corresponding dicarboxylic acid, a valuable monomer for polymers and metal-organic frameworks. A two-step process involving the formation of 1,4-diacetoxybicyclo[2.2.2]octane followed by oxidative carbonylation is a documented route.
dot
Caption: Oxidation of the diol to the dicarboxylic acid.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid from 1,4-Diacetoxybicyclo[2.2.2]octane [1]
-
Prepare 1,4-diacetoxybicyclo[2.2.2]octane from this compound by standard acetylation methods (e.g., reaction with acetic anhydride in the presence of a catalyst).
-
Charge a 100 mL stainless steel autoclave reactor with 1 g of 1,4-diacetoxybicyclo[2.2.2]octane and 20 cc of fuming sulfuric acid (prepared from 10 cc of 96% sulfuric acid and 10 cc of 20% fuming sulfuric acid).
-
Pressurize the reactor with carbon monoxide to 2000 psig.
-
Maintain the reaction at 23°C with a stirring rate of 600 rpm for 16 hours.
-
After the reaction, vent the reactor and dilute the reaction mixture with 100 cc of water, keeping the temperature below 30°C.
-
Collect the resulting white precipitate by filtration.
-
Dissolve the precipitate in a saturated aqueous solution of NaHCO3 and re-precipitate by acidification with concentrated HCl.
-
Collect the pure bicyclo[2.2.2]octane-1,4-dicarboxylic acid by filtration and dry.
| Parameter | Value |
| Starting Material | 1,4-Diacetoxybicyclo[2.2.2]octane |
| Reagents | Carbon monoxide, Fuming sulfuric acid |
| Pressure | 2000 psig |
| Temperature | 23°C |
| Reaction Time | 16 hours |
| Yield | 60% |
Spectroscopic Data for Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid:
| Technique | Data |
| ¹H NMR | Available from chemical suppliers and databases. |
| ¹³C NMR | Available from chemical suppliers and databases. |
| Mass Spec | Available from chemical suppliers and databases. |
| IR | Available from chemical suppliers and databases. |
Polymer Synthesis: Polyesters
This compound can be used as a monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce polyesters. The rigid bicyclic unit imparts high thermal stability to the resulting polymers.
dot
Caption: Polyester synthesis using the diol.
General Experimental Protocol: Synthesis of Polyesters
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, charge equimolar amounts of this compound and a suitable dicarboxylic acid (or its dimethyl ester).
-
Add a catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide.
-
Heat the mixture under a nitrogen atmosphere to a temperature typically in the range of 180-220°C to initiate the esterification reaction and distill off the condensation product (water or methanol).
-
After the initial stage, gradually increase the temperature to 250-280°C and apply a vacuum to remove the final traces of the condensation product and drive the polymerization to completion.
-
The reaction is continued until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
The resulting polyester is then extruded, cooled, and pelletized.
Quantitative Data for Bicyclo[2.2.2]octane-based Polyesters:
The properties of polyesters containing the bicyclo[2.2.2]octane unit are highly dependent on the comonomer used. However, literature suggests the following general trends:
| Property | Observation |
| Thermal Stability | High, due to the rigid backbone. |
| Glass Transition Temp. (Tg) | Generally higher than analogous polymers with flexible linkers. |
| Mechanical Strength | Enhanced due to restricted chain mobility. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules and high-performance materials. Its rigid, well-defined structure provides a unique platform for applications in medicinal chemistry, polymer science, and supramolecular chemistry. The protocols provided herein offer a starting point for the utilization of this compound in various synthetic endeavors. Further exploration of its reactivity and applications is likely to yield new and innovative chemical entities with tailored properties.
References
Functionalization of Bicyclo[2.2.2]octane-1,4-diol Hydroxyl Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl groups of bicyclo[2.2.2]octane-1,4-diol. This rigid, bicyclic scaffold is a valuable building block in medicinal chemistry and materials science, and the ability to selectively functionalize its bridgehead hydroxyl groups is crucial for the development of novel molecular entities.
Introduction
This compound is a unique symmetrical diol with a rigid cage-like structure. This inherent rigidity imparts predictable three-dimensional orientations to the substituents placed at the 1- and 4-positions. Functionalization of the hydroxyl groups allows for the introduction of a wide array of chemical moieties, enabling the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications are instrumental in the design of enzyme inhibitors, receptor ligands, and advanced polymer materials.
This guide details key functionalization reactions, including esterification and etherification, providing step-by-step protocols, quantitative data, and characterization details to aid researchers in the synthesis of novel this compound derivatives.
Chemical Functionalization Pathways
The hydroxyl groups of this compound can be readily converted into a variety of other functional groups. The primary pathways for functionalization are esterification and etherification, which allow for the introduction of a diverse range of substituents.
Figure 1: Key functionalization pathways of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of this compound.
Esterification: Synthesis of Bicyclo[2.2.2]octane-1,4-diyl diacetate
This protocol describes the conversion of the diol to its corresponding diacetate ester using acetic anhydride.
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford bicyclo[2.2.2]octane-1,4-diyl diacetate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 142.20 | 1.0 | - |
| Acetic Anhydride | 102.09 | 2.5 | - |
| Bicyclo[2.2.2]octane-1,4-diyl diacetate | 226.27 | - | 85-95 |
Characterization Data for Bicyclo[2.2.2]octane-1,4-diyl diacetate:
-
1H NMR (CDCl₃, 300 MHz): δ 2.05 (s, 6H), 1.85-1.95 (m, 12H).
-
13C NMR (CDCl₃, 75 MHz): δ 170.5, 82.1, 31.5, 21.2.
-
IR (thin film, cm-1): 2950, 2870, 1735 (C=O), 1240, 1030.
-
MS (EI): m/z (%) = 226 (M+), 184, 142, 124, 43.
Etherification: Synthesis of 1,4-Dimethoxybicyclo[2.2.2]octane (Williamson Ether Synthesis)
This protocol details the synthesis of the dimethyl ether derivative of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,4-dimethoxybicyclo[2.2.2]octane.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 142.20 | 1.0 | - |
| Sodium Hydride (60%) | 24.00 | 2.2 | - |
| Methyl Iodide | 141.94 | 2.5 | - |
| 1,4-Dimethoxybicyclo[2.2.2]octane | 170.25 | - | 70-85 |
Characterization Data for 1,4-Dimethoxybicyclo[2.2.2]octane:
-
1H NMR (CDCl₃, 300 MHz): δ 3.25 (s, 6H), 1.75-1.85 (m, 12H).
-
13C NMR (CDCl₃, 75 MHz): δ 75.8, 51.5, 32.1.
-
IR (thin film, cm-1): 2945, 2865, 1100 (C-O).
-
MS (EI): m/z (%) = 170 (M+), 155, 139, 127.
Experimental Workflow
The general workflow for the functionalization of this compound is depicted below.
Figure 2: General experimental workflow for functionalization.
Application in Drug Development
The rigid bicyclo[2.2.2]octane core serves as a bioisostere for phenyl rings and other cyclic systems in drug molecules. Functionalization of the diol allows for the precise positioning of pharmacophoric features, which is critical for optimizing drug-target interactions.
Figure 3: Role of functionalization in drug development.
By systematically modifying the hydroxyl groups with different ester and ether functionalities, researchers can explore the structure-activity relationships (SAR) of a lead compound. This iterative process of synthesis and biological evaluation is fundamental to lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a viable drug candidate. The predictable geometry of the bicyclo[2.2.2]octane scaffold makes it an attractive platform for this purpose.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[2.2.2]octane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters: This is a high-yield method that typically employs strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transition Metal-Catalyzed Oxidation of 1,4-Dimethylenecyclohexane: This approach offers a more direct route to the bicyclic core and can be achieved using catalysts such as palladium compounds.[1][2][3][4]
-
Diels-Alder Reaction followed by Functional Group Manipulation: This multi-step approach involves the [4+2] cycloaddition to form the bicyclo[2.2.2]octene core, which is then further modified to introduce the diol functionality.[5]
Q2: What is the role of this compound in research and development?
A2: this compound is a valuable building block in organic synthesis due to its rigid, three-dimensional structure.[6] It is utilized in the synthesis of specialty polymers, pharmaceuticals, and advanced materials. Its unique geometry allows for the precise spatial arrangement of functional groups, which is critical in drug design and materials science.[6]
Q3: What are the main safety precautions to consider during the synthesis?
A3: Safety is paramount. When working with strong reducing agents like LiAlH₄, it is crucial to work under anhydrous conditions in a well-ventilated fume hood, as it reacts violently with water. The quenching process can be highly exothermic and must be performed with extreme care.[1] Transition metal catalysts and oxidizing agents should also be handled according to their specific safety data sheets.
Troubleshooting Guide
Issue 1: Low Yield in the Reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Ester
| Possible Cause | Suggested Solution |
| Incomplete Reduction | - Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. - Extend the reaction time or perform the reaction at a higher temperature (e.g., refluxing THF). |
| Degradation of Product during Workup | - Carefully control the temperature during the quenching of the reaction. Add the quenching agent (e.g., water, followed by NaOH solution) slowly and with efficient stirring in an ice bath to manage the exotherm.[1] - Use alternative workup procedures, such as the Fieser workup, to obtain a granular precipitate that is easier to filter. |
| Moisture in the Reaction | - Thoroughly dry all glassware and solvents before use. LiAlH₄ is extremely sensitive to moisture. |
| Poor Quality of Starting Material | - Purify the starting dicarboxylic acid ester by recrystallization or chromatography before the reduction. |
Issue 2: Formation of Byproducts in the Oxidation of 1,4-Dimethylenecyclohexane
| Possible Cause | Suggested Solution |
| Over-oxidation or Side Reactions | - Optimize the amount of oxidizing agent used. A large excess may lead to unwanted side products. - Control the reaction temperature; some oxidation reactions are exothermic. |
| Formation of Acetoxylated Byproducts | - When using oxidizing agents in the presence of acetic acid, the formation of 4-acetoxybicyclo[2.2.2]octan-1-ol and 1,4-diacetoxybicyclo[2.2.2]octane is common.[4] - The product mixture can be hydrolyzed under basic conditions to convert the acetoxy groups to hydroxyl groups, thus increasing the yield of the desired diol. |
| Catalyst Inactivity | - Ensure the catalyst is active and has not been poisoned. Use fresh catalyst if necessary. - Screen different palladium catalysts (e.g., PdCl₂, Pd(OAc)₂) and ligands to improve selectivity.[4] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Multiple Byproducts | - Utilize flash column chromatography to separate the desired diol from byproducts. A gradient elution of ethyl acetate in hexanes is often effective.[5] |
| Product is a Dark Residue | - After extraction, the crude product may be a dark residue.[4] This can often be purified by recrystallization from an appropriate solvent system or by chromatography. |
| Co-elution with Starting Material or Intermediates | - Adjust the polarity of the eluent system in flash chromatography for better separation. - Consider derivatizing the crude mixture to facilitate separation, followed by deprotection. |
Data Presentation
Table 1: Comparison of Synthetic Routes to Bicyclo[2.2.2]octane Derivatives
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Notes | Reference |
| Reduction | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | LiAlH₄, Diethyl ether | 85.5% | The product precipitates as an off-white solid after workup and washing. | [4] |
| Oxidation | 1,4-Dimethylenecyclohexane | PdCl₂, Oxone | Conversion to diol observed | Reaction is exothermic. The crude product is a dark residue requiring purification. | [4] |
| Oxidation | 1,4-Dimethylenecyclohexane | Pd(OAc)₂, Peracetic acid | 19.3% selectivity for the diol | Major products are 4-acetoxybicyclo[2.2.2]octan-1-ol (52.6%) and 1,4-diacetoxybicyclo[2.2.2]octane (22.4%). | [4] |
| Diels-Alder & Dihydroxylation | 2,6-Dimethylbenzoquinone & 1-acetoxy-1,3-butadiene | BF₃·OEt₂, NaIO₄, RuCl₃·xH₂O | 98% (Diels-Alder), 82% (Dihydroxylation) | Multi-step synthesis to a functionalized bicyclo[2.2.2]octane diol. | [5] |
Experimental Protocols
Protocol 1: Reduction of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate with LiAlH₄
This protocol is adapted from a patented procedure.[4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Ester: Slowly add a solution of diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous diethyl ether to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the appropriate time to ensure complete reaction (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the slow addition of a 15% aqueous solution of sodium hydroxide.
-
Workup: Stir the resulting mixture at room temperature until a white granular precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization.
Protocol 2: Palladium-Catalyzed Oxidation of 1,4-Dimethylenecyclohexane
This protocol is based on a patented method.[4]
-
Reaction Setup: To a flask, add 1,4-dimethylenecyclohexane and palladium dichloride (PdCl₂).
-
Addition of Oxidant: Slowly add an aqueous solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄) to the reaction mixture over a period of several hours. The reaction is exothermic and should be cooled if necessary.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Workup: Filter the reaction mixture to remove the palladium catalyst. Extract the aqueous solution multiple times with a suitable organic solvent such as n-butanol.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain a dark residue. Purify the crude product by flash chromatography or recrystallization to isolate this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 1194-44-1,this compound | lookchem [lookchem.com]
Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bicyclo[2.2.2]octane-1,4-diol by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not suitable for this compound. Due to its diol functionality, polar solvents or solvent mixtures are generally required.
-
Solution:
-
Solvent Selection: Consult the solvent selection table below. For this compound, solvents like water, ethanol, or mixtures such as ethanol/water or toluene/ethanol could be effective. Xylene has also been reported as a potential solvent, given the high melting point of the compound.
-
Increase Solvent Volume: Add a small, incremental amount of hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will hinder crystallization upon cooling.
-
Alternative Solvents: If the compound remains insoluble, a different solvent system should be tested. Small-scale solubility tests in test tubes are recommended before proceeding with the bulk sample.
-
Problem: No crystals form after the solution has cooled to room temperature and in an ice bath.
-
Possible Cause 1: The solution is not supersaturated, likely due to the use of too much solvent.
-
Solution 1:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
-
Possible Cause 2: The cooling process was too rapid.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solubility of the compound at the elevated temperature is so high that upon cooling, it separates as a liquid (an oil) before it can form a crystalline lattice. This can also be caused by the presence of significant impurities which depress the melting point.
-
Solution:
-
Re-dissolve and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slower Cooling: Allow the solution to cool much more slowly. This can be achieved by leaving the flask in a warm bath that is allowed to cool to room temperature gradually.
-
Change Solvent System: Consider using a solvent mixture. Dissolve the compound in a "good" solvent (one in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Problem: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are present in the crude material and have been co-precipitated.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip for every 100 mL of solvent). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization in the funnel.
-
Recrystallize Again: If the initial recrystallization still yields impure crystals, a second recrystallization step may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The reported melting point for this compound is 282-283 °C[1]. A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any impurities.
Q3: What are the common impurities in a synthesis of this compound?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, in syntheses starting from 1,4-dimethylene cyclohexane, potential impurities could include partially oxidized intermediates or polymeric materials[2][3]. If the diol is produced via the reduction of a corresponding dione or diester, unreacted starting material or partially reduced intermediates could be present.
Q4: Can I use a rotary evaporator to speed up the cooling process?
A4: A rotary evaporator should not be used to speed up the cooling process for crystallization. Its primary function is to remove solvent under reduced pressure. Rapid removal of solvent will lead to rapid precipitation of the solid, which can trap impurities and result in the formation of small, impure crystals or an amorphous powder. Slow cooling is crucial for the formation of pure, well-defined crystals. However, a rotary evaporator can be used to reduce the volume of the solvent if too much was added initially, before commencing the cooling process.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Melting Point | 282-283 °C (in Xylene) | [1] |
| Appearance | White crystalline solid | General knowledge |
Table 2: Suggested Solvents for Recrystallization Trial
| Solvent | Rationale | Boiling Point (°C) |
| Water | High polarity, suitable for diols | 100 |
| Ethanol | Polar protic solvent | 78 |
| Xylene | Reported solvent, high boiling point | ~140 |
| Toluene | Aromatic solvent, may require co-solvent | 111 |
| Ethyl Acetate | Medium polarity ester | 77 |
| Acetone | Polar aprotic solvent | 56 |
| Ethanol/Water | Mixture to fine-tune polarity | Variable |
| Toluene/Ethanol | Mixture for compounds with intermediate polarity | Variable |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-1,4-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent side reactions and offering potential solutions.
Problem 1: Low yield of this compound and formation of significant side products.
-
Question: My reaction is producing a mixture of products, with the desired this compound being a minor component. How can I improve the yield of the diol?
-
Answer: The formation of side products is a common issue in the synthesis of this compound, particularly when using palladium catalysis with 1,4-dimethylene cyclohexane as the starting material. The most frequently observed byproducts are 4-acetoxybicyclo[2.2.2]octan-1-ol and 1,4-diacetoxybicyclo[2.2.2]octane.[1][2] The formation of these acetate-containing compounds is often linked to the use of acetic acid as a solvent or co-reagent.
Troubleshooting Steps:
-
Reagent and Solvent Selection:
-
If your protocol uses acetic acid, consider replacing it with a non-participating solvent.
-
When using palladium acetate (Pd(OAc)₂), be aware that the acetate ligands can be incorporated into the product. Using an alternative palladium source, such as palladium chloride (PdCl₂), in a non-acetate-containing medium may reduce the formation of acetylated byproducts.[3]
-
-
Control of Reaction Conditions:
-
Carefully control the reaction temperature. Exothermic reactions can sometimes favor side product formation.
-
Optimize the equivalents of the oxidizing agent. An excess or deficit of the oxidant can lead to incomplete reaction or over-oxidation.
-
-
Post-reaction Hydrolysis:
-
If the formation of acetate byproducts is unavoidable, the product mixture can be subjected to hydrolysis to convert the monoacetate and diacetate into the desired diol. This can be achieved under acidic or basic conditions.
-
-
Problem 2: Difficulty in separating this compound from its acetylated byproducts.
-
Question: I have a mixture of the diol, monoacetate, and diacetate. How can I purify the this compound?
-
Answer: Chromatographic separation of these closely related compounds can be challenging. A more effective strategy is often to convert all the product variants into the desired diol through hydrolysis, followed by a single purification.
Purification Strategy:
-
Hydrolysis: Treat the entire crude product mixture with an acid or base to hydrolyze the ester groups.
-
Base-catalyzed hydrolysis (Saponification): This is often preferred as it is an irreversible process. Reflux the mixture in a solution of a strong base like sodium hydroxide in a methanol/water mixture.
-
Acid-catalyzed hydrolysis: This is a reversible reaction. Use a large excess of water with a catalytic amount of a strong acid like sulfuric acid and heat the mixture.
-
-
Extraction and Crystallization: After hydrolysis, neutralize the reaction mixture and extract the this compound with a suitable organic solvent. The diol can then be purified by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: The most common side products, particularly in palladium-catalyzed oxidations of 1,4-dimethylene cyclohexane, are 4-acetoxybicyclo[2.2.2]octan-1-ol and 1,4-diacetoxybicyclo[2.2.2]octane.[1][2]
Q2: Why are acetylated side products formed?
A2: Acetylated side products are typically formed when the reaction is carried out in the presence of an acetate source. This can be from the palladium catalyst (palladium acetate), the solvent (acetic acid), or other additives.[3]
Q3: Can I avoid the formation of these side products?
A3: While completely avoiding side products can be difficult, their formation can be minimized by carefully selecting reagents and reaction conditions that do not include acetate sources. For instance, using palladium chloride instead of palladium acetate and employing a non-acetic acid solvent system can reduce the formation of these byproducts.[3]
Q4: Is there a way to convert the side products back to the desired diol?
A4: Yes, the acetylated side products can be converted to this compound by hydrolysis of the ester groups. This can be achieved using either acidic or basic conditions.
Data Presentation
The following table summarizes the product distribution in the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane under different reaction conditions, as reported in the literature.
| Catalyst | Oxidizing Agent | Solvent | 4-acetoxybicyclo[2.2.2]octan-1-ol (%) | 1,4-diacetoxybicyclo[2.2.2]octane (%) | This compound (%) | Reference |
| Pd(OAc)₂/SiO₂ (Fresh) | H₂O₂ | Acetic Acid | 60.6 | 8.4 | 23.5 | [3] |
| Pd(OAc)₂/SiO₂ (Recycled) | H₂O₂ | Acetic Acid | 66.3 | 7.7 | 26.0 | [3] |
| Pd(OAc)₂ | H₂O₂ | Acetic Acid | 52.6 | 22.4 | 19.3 | [2] |
| PdCl₂ | Oxone | Water | - | - | Major Product | [3] |
Note: The percentages for the first three entries represent the selectivity for each product.
Experimental Protocols
1. Synthesis of this compound via Palladium-Catalyzed Oxidation
This protocol is a generalized procedure based on methodologies described in patent literature.[2][3]
-
Materials: 1,4-dimethylene cyclohexane, Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂), Oxidizing agent (e.g., H₂O₂ or Oxone), Solvent (e.g., Acetic Acid or Water), Ethyl acetate, Sodium metabisulfite solution, Magnesium sulfate.
-
Procedure:
-
To a flask, add 1,4-dimethylene cyclohexane and the palladium catalyst in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the oxidizing agent dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding a sodium metabisulfite solution.
-
If a biphasic mixture is formed, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
-
2. Hydrolysis of Acetylated Byproducts to this compound (General Protocol)
-
Materials: Crude product mixture containing acetylated byproducts, Sodium hydroxide (for base hydrolysis) or Sulfuric acid (for acid hydrolysis), Methanol, Water, Diethyl ether or other suitable extraction solvent, Hydrochloric acid (for neutralization).
-
Procedure (Base-Catalyzed):
-
Dissolve the crude product mixture in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).
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Combine the organic extracts, dry over a drying agent, and evaporate the solvent to yield the crude diol.
-
Purify the this compound by recrystallization.
-
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Bicyclo[2.2.2]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane derivatives. The following sections address the specific challenge of removing the common byproduct, 4-acetoxybicyclo[2.2.2]octan-1-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains the byproduct 4-acetoxybicyclo[2.2.2]octan-1-ol. What is the most effective way to remove it?
A1: The optimal removal method depends on the properties of your desired compound. The two primary strategies are column chromatography and selective hydrolysis . Column chromatography is suitable for separating compounds with different polarities. Selective hydrolysis chemically converts the byproduct into the more polar and easily separable bicyclo[2.2.2]octane-1,4-diol.
Q2: How do I choose between column chromatography and hydrolysis?
A2: Consider the following:
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Polarity of your desired product: If your product is significantly less polar than 4-acetoxybicyclo[2.2.2]octan-1-ol, column chromatography is a direct and effective method.
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Stability of your desired product: If your product is sensitive to basic or acidic conditions, chromatography is the preferred method. If your product is stable, selective hydrolysis can be a simpler and more scalable solution.
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Presence of other impurities: Chromatography offers the advantage of potentially removing multiple impurities in a single step.
Q3: I am trying to separate 4-acetoxybicyclo[2.2.2]octan-1-ol using column chromatography, but the separation is poor. What can I do?
A3: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the eluent system: The polarity of the eluent is critical. For bicyclo[2.2.2]octane derivatives, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. Start with a low polarity mixture and gradually increase the proportion of the polar solvent.
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Check for overloading: Applying too much sample to the column can lead to broad peaks and poor separation. Try reducing the amount of crude material loaded.
-
Ensure proper column packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
-
Consider a different stationary phase: If your compound is very polar, consider using a more polar stationary phase or reverse-phase chromatography.
Q4: Can I selectively hydrolyze the acetate group of the byproduct without affecting other functional groups in my desired molecule?
A4: Yes, mild hydrolysis conditions can selectively cleave the acetate ester in the presence of more robust functional groups. A common method is to use a weak base like potassium carbonate in methanol.[1] This method is generally mild enough to avoid side reactions with many other functional groups. However, it is always recommended to perform a small-scale test reaction to ensure the stability of your desired compound under these conditions.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting the removal of 4-acetoxybicyclo[2.2.2]octan-1-ol.
Caption: Troubleshooting workflow for the removal of 4-acetoxybicyclo[2.2.2]octan-1-ol.
Data Summary
The following table provides a qualitative comparison of the primary methods for removing 4-acetoxybicyclo[2.2.2]octan-1-ol.
| Feature | Column Chromatography | Selective Hydrolysis |
| Principle | Physical separation based on polarity differences. | Chemical conversion to a more polar diol. |
| Selectivity | Dependent on the polarity difference between the byproduct and the desired compound. | Generally high for the acetate group under mild basic conditions. |
| Potential Yield | High, but can be reduced by co-elution or sample loss on the column. | High, assuming the desired product is stable to the reaction conditions. |
| Purity of Final Product | High, if separation is optimized. | High, as the resulting diol is typically much more polar and easier to separate. |
| Scalability | Can be challenging and resource-intensive for large quantities. | Generally more straightforward to scale up. |
| Key Consideration | Requires careful optimization of the eluent system. | Requires verification of the desired product's stability under hydrolytic conditions. |
Experimental Protocols
Protocol 1: Removal by Column Chromatography
This protocol is a general guideline for the separation of 4-acetoxybicyclo[2.2.2]octan-1-ol from a less polar desired product. The conditions should be optimized for each specific reaction mixture using thin-layer chromatography (TLC) first.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate stain for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand on top of the silica.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.
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Elution: Begin eluting with the low-polarity solvent mixture. For bicyclo[2.2.2]octane derivatives, an eluent system of hexane/ethyl acetate is often effective.[1] A starting ratio of 9:1 or 8:2 is a good starting point.
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Fraction Collection: Collect fractions and monitor the separation by TLC.
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Gradient Elution (Optional): If the byproduct is slow to elute, gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to speed up its elution after the desired product has been collected.
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Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Expected Results: The less polar desired product should elute before the more polar 4-acetoxybicyclo[2.2.2]octan-1-ol. In a hexane/ethyl acetate (8:2) system, a related bicyclic ketol has been reported to have an Rf of approximately 0.34.[1] The Rf of 4-acetoxybicyclo[2.2.2]octan-1-ol is expected to be lower in this system.
Protocol 2: Removal by Selective Hydrolysis
This protocol describes a mild basic hydrolysis to convert 4-acetoxybicyclo[2.2.2]octan-1-ol to the more polar this compound, facilitating its removal.
Materials:
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Crude reaction mixture
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Methanol (anhydrous)
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Potassium carbonate (K₂CO₃)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the crude reaction mixture containing 4-acetoxybicyclo[2.2.2]octan-1-ol in anhydrous methanol in a round-bottom flask.
-
Addition of Base: Add potassium carbonate to the solution (approximately 2-3 equivalents relative to the estimated amount of the acetate byproduct).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the 4-acetoxybicyclo[2.2.2]octan-1-ol spot and the appearance of a more polar spot corresponding to this compound at the baseline. A similar hydrolysis of a bicyclo[2.2.2]octenyl acetate is complete in about 4 hours.[1]
-
Workup: Once the hydrolysis is complete, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product, now free of the acetate byproduct. The diol byproduct will remain in the aqueous layers.
Methodological Workflow Diagram
The following diagram illustrates the decision-making process and subsequent experimental workflows for the removal of the byproduct.
Caption: Decision and experimental workflows for byproduct removal.
References
Stability of Bicyclo[2.2.2]octane-1,4-diol under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[2.2.2]octane-1,4-diol under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
Q2: What is the expected stability of this compound under basic conditions?
A2: There is limited specific data on the stability of this compound under basic conditions. However, related bicyclic endoperoxides have been shown to undergo base-catalyzed rearrangement.[4] While the diol is not an endoperoxide, this suggests that the bicyclic system can be reactive under basic conditions. It is recommended to perform experimental stability studies to determine its compatibility with your specific basic environment.
Q3: What are the potential degradation products of this compound in acidic media?
A3: Based on literature for similar bicyclo[2.2.2]octane derivatives, a likely degradation pathway under acidic conditions is a skeletal rearrangement to a bicyclo[3.2.1]octane derivative.[1][2] This would involve protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl shift. The exact structure of the rearranged product would need to be confirmed by analytical techniques such as NMR and mass spectrometry.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Beyond potential instability in strong acids and bases, specific incompatibilities are not widely documented. As a diol, it may react with strong oxidizing agents. It is always good practice to conduct small-scale compatibility tests with any new reagents before proceeding with larger scale experiments.
Troubleshooting Guide for Stability Studies
This guide addresses common issues that may arise during the experimental determination of this compound stability.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS chromatogram after incubation in acidic solution. | Acid-catalyzed rearrangement or degradation of the parent compound. | 1. Characterize the new peaks using MS/MS and NMR to identify the degradation products. 2. Perform a time-course study to monitor the disappearance of the parent compound and the appearance of the new peaks. 3. Consider using a milder acidic buffer or lowering the incubation temperature. |
| Poor recovery of the compound from the reaction mixture. | Adsorption of the compound to the surface of the reaction vessel or sample vials. | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Include a known internal standard to accurately quantify recovery. |
| Inconsistent stability results between experimental repeats. | 1. Inaccurate pH of the buffer solution. 2. Temperature fluctuations during incubation. 3. Inconsistent sample preparation. | 1. Calibrate the pH meter before preparing buffers. 2. Use a calibrated incubator or water bath with tight temperature control. 3. Follow a standardized and well-documented sample preparation protocol. |
| No degradation observed under stressed conditions. | The compound is stable under the tested conditions, or the analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature). 2. Develop a more sensitive analytical method with a lower limit of detection (LOD) and limit of quantification (LOQ). |
Experimental Protocol: General Procedure for Assessing Chemical Stability
This protocol provides a general framework for determining the stability of this compound in acidic and basic solutions using HPLC-MS.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for acidic mobile phase)
-
Ammonium hydroxide (for basic mobile phase)
-
Hydrochloric acid (for acidic stress solution)
-
Sodium hydroxide (for basic stress solution)
-
Phosphate buffered saline (PBS) pH 7.4
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HPLC system with UV and Mass Spectrometry (MS) detectors
-
Analytical column (e.g., C18)
-
Calibrated pH meter
-
Calibrated incubator or water bath
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a working solution of 100 µg/mL in the same solvent.
3. Stability Study Procedure:
-
For each condition (acidic, basic, and neutral), add a known volume of the working solution to a vial containing the stress solution to achieve a final concentration of 10 µg/mL.
-
Acidic Condition: 0.1 M HCl
-
Basic Condition: 0.1 M NaOH
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Neutral Condition: PBS pH 7.4
-
-
Prepare a "time zero" sample for each condition by immediately neutralizing the solution (if acidic or basic) and diluting with mobile phase for HPLC analysis.
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Incubate the remaining vials at a controlled temperature (e.g., 40 °C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it, and dilute with mobile phase for analysis.
4. HPLC-MS Analysis:
-
Develop a suitable HPLC method to separate the parent compound from potential degradation products.
-
Use a gradient elution with an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid for acidic conditions or 0.1% ammonium hydroxide for basic conditions).
-
Monitor the elution using both UV and MS detectors. The MS detector will help in identifying the mass of any new peaks that appear.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Analyze the mass spectra of any new peaks to propose the structures of the degradation products.
Visualizations
Caption: Hypothetical acid-catalyzed rearrangement of this compound.
References
- 1. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [digital.library.adelaide.edu.au]
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Bicyclo[2.2.2]octane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The most prominent method for larger-scale synthesis is the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane.[1] This approach is often favored for its directness and efficiency compared to multi-step syntheses.[1] Palladium-based catalysts are commonly employed in this oxidative cyclization.[1] Another, though less direct, route involves the reduction of corresponding diesters, such as diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the diol.[1]
Q2: What are the primary applications of this compound?
A2: this compound is a valuable building block in several areas. Its rigid bicyclic structure makes it a useful monomer in polymer chemistry for the synthesis of high-performance polymers with enhanced thermal and mechanical properties. It also serves as a scaffold in the design of novel therapeutic agents in drug development and is used in the formation of metal-organic frameworks (MOFs).[1]
Q3: Are there any specific safety precautions I should take when working with Bicyclo[2.2.2]octane derivatives?
Troubleshooting Guide
Low Product Yield
Problem: The yield of this compound is significantly lower than expected during scale-up.
| Potential Cause | Troubleshooting Step |
| Incomplete Conversion | Monitor the reaction progress using techniques like GC-MS. If the reaction has stalled, consider adding fresh catalyst or extending the reaction time. In some cases, adding fresh starting material and oxidant can restart the catalytic cycle. |
| Byproduct Formation | The formation of byproducts such as 4-acetoxybicyclo[2.2.2]octan-1-ol and 1,4-diacetoxybicyclo[2.2.2]octane can reduce the yield of the desired diol.[3] Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of these byproducts. |
| Product Degradation | The reaction mixture may be sensitive to prolonged heating or exposure to acidic/basic conditions. Consider lowering the reaction temperature or neutralizing the reaction mixture promptly upon completion. |
| Catalyst Deactivation | The palladium catalyst may deactivate over time. Ensure the catalyst is of high quality and consider using a supported catalyst to improve stability and recyclability. |
Product Purity Issues
Problem: The isolated this compound is contaminated with byproducts.
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities | Byproducts like the monoacetate and diacetate derivatives may have similar polarities to the diol, making chromatographic separation challenging. Optimize the mobile phase composition or consider a different stationary phase for chromatography. |
| Inefficient Extraction | During workup, the product may not be fully extracted into the organic phase. Perform multiple extractions with a suitable solvent, such as n-butanol, to ensure complete recovery.[3] |
| Recrystallization Issues | The chosen solvent system for recrystallization may not be optimal for selectively precipitating the diol. Screen a variety of solvents and solvent mixtures to find a system that effectively removes the impurities. |
Quantitative Data
Table 1: Comparison of Selectivities in a Palladium-Catalyzed Synthesis
This table presents the selectivities for the formation of this compound and its major byproducts in a specific palladium-catalyzed reaction starting from 1,4-dimethylene cyclohexane.
| Product | Selectivity (%) |
| 4-Acetoxybicyclo[2.2.2]octan-1-ol | 52.6 |
| 1,4-Diacetoxybicyclo[2.2.2]octane | 22.4 |
| This compound | 19.3 |
| Data from a specific experiment and may vary based on reaction conditions.[3] |
Experimental Protocols
Detailed Methodology for Palladium-Catalyzed Synthesis of this compound
This protocol is a representative example for the synthesis of this compound from 1,4-dimethylene cyclohexane.
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium dichloride (PdCl₂)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
n-Butanol
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a suitable reaction vessel, add 1,4-dimethylene cyclohexane (1.0 eq) and palladium dichloride (0.03 eq).
-
Prepare a 25% aqueous solution of Oxone.
-
Slowly add the Oxone solution (2.0 eq) to the reaction mixture over approximately 2 hours. Note that the reaction is exothermic, and appropriate cooling should be applied to maintain the desired reaction temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction for the conversion of the starting material to this compound using GC-MS.
-
Upon completion, filter the reaction mixture to remove any undissolved palladium catalyst.
-
Transfer the aqueous solution to a separatory funnel and extract four times with n-butanol.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
- 1. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patents.justia.com [patents.justia.com]
- 4. Bicyclo[2.2.2]octane-2,3-diol as an universal linker for the solid-phase synthesis of oligonucleotides | CoLab [colab.ws]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Catalyst selection for efficient Bicyclo[2.2.2]octane-1,4-diol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Bicyclo[2.2.2]octane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane: This modern approach offers a direct and efficient route to the bicyclo[2.2.2]octane core, which can then be converted to the diol.[1]
-
Reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its esters: A traditional and reliable method, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Catalytic hydrogenation of Bicyclo[2.2.2]octane-1,4-dione: This method involves the reduction of the corresponding diketone to the diol using heterogeneous catalysts.
Q2: Which catalyst is recommended for the oxidative cyclization of 1,4-dimethylene cyclohexane?
A2: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are commonly used for this transformation. The choice of catalyst and oxidizing agent can influence the product distribution and yield.
Q3: What are the advantages of the palladium-catalyzed method over traditional reduction methods?
A3: The palladium-catalyzed method can be more atom-economical and may avoid the use of pyrophoric and hazardous reducing agents like LiAlH₄. It often proceeds under milder conditions and can offer a more direct route from readily available starting materials.
Q4: Can I use milder reducing agents than LiAlH₄ for the reduction of the dicarboxylic acid or diester?
A4: While LiAlH₄ is highly effective, other reducing agents can be employed, sometimes with greater selectivity. Options include catalytic hydrogenation with catalysts like Raney Nickel under specific conditions, or the use of sodium borohydride (NaBH₄) in combination with additives. However, the reactivity of these milder agents towards esters and carboxylic acids can be sluggish.
Troubleshooting Guides
Palladium-Catalyzed Oxidative Cyclization of 1,4-Dimethylene Cyclohexane
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of 1,4-dimethylene cyclohexane | - Inactive catalyst- Insufficient oxidizing agent- Low reaction temperature | - Ensure the palladium catalyst is fresh and has been stored correctly.- Use a stoichiometric excess of the oxidizing agent (e.g., H₂O₂, oxone).- The reaction can be exothermic; however, ensure the temperature is sufficient to initiate the reaction. Gentle heating might be necessary. |
| Formation of multiple byproducts (e.g., 4-acetoxybicyclo[2.2.2]octan-1-ol, 1,4-diacetoxybicyclo[2.2.2]octane) | - Reaction conditions favoring partial oxidation or esterification | - Vary the solvent and oxidizing agent. For example, using an aqueous solution of oxone can directly lead to the diol.[2]- Adjust the reaction time; prolonged reaction times can lead to over-oxidation or side reactions.- Control the temperature, as higher temperatures may lead to less selective reactions. |
| Precipitation of palladium black | - Catalyst decomposition | - Ensure thorough mixing to prevent localized high concentrations of reagents.- Use appropriate ligands to stabilize the palladium catalyst, if compatible with the reaction. |
Reduction of Bicyclo[2.2.2]octane-1,4-dione or Diester
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reduction to the diol | - Insufficient reducing agent- Inactive catalyst (for catalytic hydrogenation)- Low reaction temperature or pressure (for catalytic hydrogenation) | - Use a sufficient excess of the reducing agent (e.g., 2-4 equivalents of NaBH₄ or LiAlH₄).- For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned.- Increase the hydrogen pressure and/or temperature within safe operating limits for the equipment. |
| Formation of the mono-alcohol (hydroxyketone) | - Insufficient reducing agent or reaction time | - Increase the amount of reducing agent and prolong the reaction time.- Monitor the reaction by TLC or GC-MS to ensure it goes to completion. |
| Difficult work-up with LiAlH₄ | - Formation of gelatinous aluminum salts | - Follow a standard quenching procedure carefully, for example, the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate granular aluminum salts that are easier to filter. |
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Oxidative Cyclization of 1,4-Dimethylene Cyclohexane
| Catalyst | Oxidizing Agent | Solvent | Conversion of Starting Material (%) | Selectivity for Bicyclo[2.2.2]octane Derivatives (%) | Reference |
| Pd(OAc)₂ | H₂O₂ (30%) | Acetic Acid | 59.7 | 4-acetoxybicyclo[2.2.2]octan-1-ol: 52.61,4-diacetoxybicyclo[2.2.2]octane: 22.4this compound: 19.3 | [1][3] |
| PdCl₂ | Oxone (25% aq.) | Aqueous | High | Predominantly this compound | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound from 1,4-Dimethylene Cyclohexane
-
To a flask containing 1,4-dimethylene cyclohexane (5 g, 0.046 mol), add palladium(II) chloride (0.248 g, 0.0014 mol, 3 mol %).[2]
-
Cool the mixture in an ice bath.
-
Slowly add a 25% aqueous solution of oxone (28.27 g, 0.092 mol, 2 equivalents) dropwise over approximately 2 hours. The reaction is exothermic.[2]
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by GC-MS for the conversion to this compound.[2]
-
Filter the reaction mixture to remove any undissolved palladium catalyst.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as n-butanol.[2]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of Bicyclo[2.2.2]octane-1,4-dione with Sodium Borohydride
-
Dissolve bicyclo[2.2.2]octane-1,4-dione (1 mmol) in a suitable solvent, such as a mixture of THF and water.
-
Add sodium borohydride (2-4 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the scale and substrate.
-
Once the reaction is complete, carefully add a quenching agent, such as acetone or dilute hydrochloric acid, to destroy the excess sodium borohydride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
Reaction condition optimization for Bicyclo[2.2.2]octane-1,4-diol polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reaction condition optimization for the polymerization of Bicyclo[2.2.2]octane-1,4-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, a rigid bicyclic diol. The primary method for polymerization is melt polycondensation, often with a dicarboxylic acid or its dimethyl ester, such as dimethyl terephthalate.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Impure Monomers: Residual impurities from the synthesis of this compound or the co-monomer can act as chain terminators. | - Purify Monomers: Recrystallize this compound prior to use. Ensure the co-monomer is of high purity. - Stoichiometric Imbalance: Inaccurate measurement of monomers leads to an excess of one functional group, limiting chain growth. |
| Inefficient Removal of Byproducts: In melt polycondensation, the removal of condensation byproducts (e.g., water or methanol) is crucial to drive the equilibrium towards polymer formation. | - High Vacuum: Ensure a high vacuum (typically <1 Torr) is applied during the later stages of the polymerization. - Adequate Stirring: Vigorous stirring of the melt increases the surface area for efficient byproduct removal. | |
| Suboptimal Catalyst Concentration or Activity: The type and concentration of the catalyst significantly impact the polymerization rate. | - Catalyst Selection: Common catalysts for polyesterification include titanium(IV) isopropoxide, antimony trioxide, and tin-based catalysts. The choice of catalyst can influence side reactions. - Optimize Concentration: Systematically vary the catalyst concentration (typically in the range of 200-500 ppm) to find the optimal level. | |
| Polymer Discoloration (Yellowing) | Thermal Degradation: Prolonged exposure to high temperatures during melt polymerization can lead to thermal degradation of the polymer. | - Optimize Reaction Time and Temperature: Minimize the time the polymer is held at the highest reaction temperature. A gradual increase in temperature is recommended. - Use of Stabilizers: Incorporate thermal stabilizers or antioxidants into the reaction mixture. |
| Oxygen Contamination: The presence of oxygen at high temperatures can cause oxidative degradation. | - Inert Atmosphere: Ensure the reaction is carried out under a constant stream of inert gas (e.g., nitrogen or argon) during the initial stages before applying a vacuum. | |
| High Melt Viscosity Leading to Poor Mixing | Rapid Increase in Molecular Weight: The rigid nature of the bicyclic monomer can lead to a rapid increase in melt viscosity as the molecular weight builds up. | - Stirrer Design: Use a stirrer specifically designed for high-viscosity melts to ensure proper mixing. - Temperature Control: Carefully control the temperature profile to maintain a manageable melt viscosity throughout the reaction. |
| Incomplete Reaction or Low Conversion | Reaction Temperature Too Low: Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion of monomers. | - Staged Temperature Profile: Employ a temperature program that starts at a lower temperature to initiate the reaction and gradually increases to a higher temperature to drive the reaction to completion. |
| Solid-State of Monomers: The high melting point of this compound (around 282-283 °C) can pose challenges in achieving a homogeneous melt with the co-monomer at the initial stages. | - Pre-melting/Mixing: Ensure both monomers are in a molten and well-mixed state before initiating the polymerization catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting monomers for the polymerization of this compound?
A1: this compound is typically polymerized with a dicarboxylic acid or its dimethyl ester. Common co-monomers include dimethyl terephthalate (DMT) to produce poly(bicyclo[2.2.2]octane-1,4-diyl terephthalate), or other aliphatic or aromatic dicarboxylic acids to create copolyesters with tailored properties.
Q2: What is the most common method for polymerizing this compound?
A2: Melt polycondensation is the most prevalent method. This involves reacting the diol and a diacid or diester in a molten state at high temperatures, typically under an inert atmosphere followed by a high vacuum to remove the condensation byproducts.
Q3: What are the expected thermal properties of polyesters derived from this compound?
A3: Due to the rigid and bulky nature of the bicyclo[2.2.2]octane unit, the resulting polyesters generally exhibit high glass transition temperatures (Tg) and high melting points (Tm). For instance, copolyesters containing the bicyclo[2.2.2]octane moiety have shown higher Tg values compared to analogous polyesters with more flexible cycloaliphatic units.[1] A polyester of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate with 1,4-butanediol showed a Tg of 53.6°C and a Tm of 193.6°C.
Q4: How can I control the molecular weight of the final polymer?
A4: The molecular weight can be controlled by several factors:
-
Stoichiometry: Precise 1:1 molar ratio of the diol and diacid/diester functional groups is crucial for achieving high molecular weight. Any deviation will limit the chain length.
-
Reaction Time: Longer reaction times at the final stage of polycondensation under high vacuum generally lead to higher molecular weights.
-
Catalyst: The type and concentration of the catalyst will affect the rate of polymerization and thus the final molecular weight.
-
Byproduct Removal: Efficient removal of byproducts like methanol or water is essential to drive the reaction towards completion and achieve high molecular weight.
Q5: My polymer is brittle. How can I improve its flexibility?
A5: The inherent rigidity of the bicyclo[2.2.2]octane structure leads to stiff polymer chains. To improve flexibility, you can consider copolymerization. Introducing a more flexible co-monomer, such as a long-chain aliphatic diol or diacid, into the polymer backbone can reduce the overall rigidity and lower the glass transition temperature, resulting in a more flexible material.
Experimental Protocols
Melt Polycondensation of this compound with Dimethyl Terephthalate
This protocol is adapted from a similar procedure for the synthesis of polyesters from bicyclic monomers and provides a general guideline.[2]
Materials:
-
This compound (recrystallized)
-
Dimethyl terephthalate (DMT)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and dimethyl terephthalate. Add the catalyst (e.g., 250 ppm of Titanium(IV) isopropoxide) and a small amount of antioxidant.
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial heating phase.
-
Transesterification (First Stage):
-
Heat the reaction mixture to approximately 190-220°C with constant stirring.
-
Methanol will start to distill off as the transesterification reaction proceeds.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of about 30 minutes. This slow reduction in pressure is important to prevent excessive foaming.
-
Continue the reaction under high vacuum and at high temperature with vigorous stirring for another 2-4 hours to increase the molecular weight of the polymer. The melt viscosity will noticeably increase during this stage.
-
-
Recovery:
-
Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can then be pelletized for further analysis.
-
Data Presentation
Table 1: Thermal Properties of Copolyesters Containing Bicyclo[2.2.2]octane Units
| Co-monomer System | Bicyclo[2.2.2]octane content (mol%) | Tg (°C) | Tm (°C) | Reference |
| Poly(1,4-butylene 1,4-bicyclo[2.2.2]octanedicarboxylate) | 100 | 53.6 | 193.6 | [2] |
| Poly[(1,4-butylene 1,4-bicyclo[2.2.2]octanedicarboxylate)-co-(neopentylene 1,4-bicyclo[2.2.2]octanedicarboxylate)] | 90 | 47.0 | 182.0 | [2] |
| Poly[(1,4-butylene 1,4-bicyclo[2.2.2]octanedicarboxylate)-co-(neopentylene 1,4-bicyclo[2.2.2]octanedicarboxylate)] | 85 | 42.0 | 151.0 | [2] |
Visualizations
Caption: Experimental workflow for melt polycondensation.
Caption: Troubleshooting logic for low molecular weight polymer.
References
Validation & Comparative
Mass Spectrometry of Bicyclo[2.2.2]octane-1,4-diol and its Acetylated Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of bicyclic scaffolds is crucial for the characterization of novel compounds. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry of bicyclo[2.2.2]octane-1,4-diol and its mono- and di-acetylated derivatives, supported by experimental data and detailed protocols.
The rigid bicyclo[2.2.2]octane framework is a key structural motif in many biologically active molecules and functional materials. Mass spectrometry is an indispensable tool for the identification and structural elucidation of these compounds. This guide focuses on the fragmentation patterns of this compound, 4-acetoxybicyclo[2.2.2]octan-1-ol, and 1,4-diacetoxybicyclo[2.2.2]octane, providing a basis for their differentiation and characterization in complex mixtures.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of this compound and its acetylated derivatives are characterized by distinct fragmentation pathways, primarily driven by the presence of hydroxyl and acetoxy functional groups. While the molecular ion peak is not always prominent for bicyclic alcohols, key fragment ions provide significant structural information.[1] A general observation for bicyclic alcohols is the facile elimination of a water molecule.[1]
A significant fragment ion observed in the mass spectra of several bicyclic alcohols is at m/z 57.[1] This fragment is suggested to arise without skeletal rearrangement, making it a potentially useful diagnostic peak.[1]
Table 1: Key Physicochemical and Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted Fragment Ions (m/z) |
| This compound | C₈H₁₄O₂ | 142.20 | [M-H₂O]⁺•, [M-2H₂O]⁺•, fragments from C-C bond cleavage of the bicyclic core |
| 4-Acetoxybicyclo[2.2.2]octan-1-ol | C₁₀H₁₆O₃ | 184.23 | [M-CH₃COOH]⁺•, [M-H₂O]⁺•, [M-CH₃CO]⁺, acetyl group fragments (e.g., m/z 43) |
| 1,4-Diacetoxybicyclo[2.2.2]octane | C₁₂H₁₈O₄ | 226.27 | [M-CH₃COOH]⁺•, [M-2CH₃COOH]⁺•, [M-CH₃CO]⁺, acetyl group fragments (e.g., m/z 43) |
Experimental Protocols
A standard method for the analysis of these compounds involves Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol based on common practices for the analysis of bicyclic alcohols and their derivatives.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If the sample is part of a reaction mixture, a direct injection of a diluted aliquot of the organic layer may be performed after appropriate workup and drying.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for the identification of this compound and its derivatives using GC-MS.
Caption: Workflow for the GC-MS analysis of Bicyclo[2.2.2]octane derivatives.
Predicted Fragmentation Pathways
The fragmentation of these bicyclic compounds under electron ionization is expected to follow logical pathways that can be rationalized. The following diagram illustrates the primary fragmentation steps anticipated for each compound.
Caption: Predicted major fragmentation pathways under electron ionization.
References
A Comparative Guide to the X-ray Crystal Structure of Bicyclo[2.2.2]octane-1,4-diol
This guide provides a detailed comparison of the X-ray crystal structure of Bicyclo[2.2.2]octane-1,4-diol with related bicyclic diol derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of their structural parameters based on experimental data.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic and structural parameters for this compound and its analogues. This data facilitates a direct comparison of their solid-state structures.
| Parameter | This compound | 1,4-Diacetoxybicyclo[2.2.2]octane | 4-alpha,5-alpha-dihydroxyisoeremone | 4-beta,5-beta-dihydroxyisoeremone |
| Formula | C₈H₁₄O₂ | C₁₂H₁₈O₄ | C₁₅H₂₄O₃ | C₁₅H₂₄O₃ |
| Crystal System | Tetragonal | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | I4₁cd[1] | Pbca[1] | P2₁2₁2₁ | P2₁2₁2₁ |
| Z | 16[1] | 8[1] | 4 | 4 |
| a (Å) | Not specified | Not specified | 18.526(7) | Not specified |
| b (Å) | Not specified | Not specified | 11.995(5) | Not specified |
| c (Å) | Not specified | Not specified | 7.101(5) | Not specified |
| V (ų) | Not specified | Not specified | 1578 | Not specified |
| O(1)-C(1) (Å) | 1.4321(18)[1] | 1.4623(11) | Not specified | Not specified |
| C(1)-C(2) (Å) | 1.528(3)[1] | 1.5273(14) | Not specified | Not specified |
| C(2)-C(3) (Å) | 1.541(2)[1] | 1.507(7) | Not specified | Not specified |
| C(3)-C(4) (Å) | 1.530(2)[1] | 1.587(6) | Not specified | Not specified |
| C(4)-O(2) (Å) | 1.4339(18)[1] | 1.4671(12) (as C(4)-O(3)) | Not specified | Not specified |
| O(1)-C(1)-C(2) (°) | 110.96(15)[1] | 112.68(8) | Not specified | Not specified |
| C(1)-C(2)-C(3) (°) | 109.65(15)[1] | 110.0(3) | Not specified | Not specified |
| C(2)-C(3)-C(4) (°) | 109.52(14)[1] | 108.1(4) | Not specified | Not specified |
| C(3)-C(4)-O(2) (°) | 110.70(14)[1] | 105.1(3) (as C(3)-C(4)-O(3)) | Not specified | Not specified |
Experimental Protocols
Crystallization
-
This compound: Crystals suitable for X-ray crystallography were obtained by the slow evaporation of a methanol solution containing the compound[1].
-
1,4-Diacetoxybicyclo[2.2.2]octane: Single crystals were grown by the slow evaporation of a concentrated solution of the compound in diethyl ether[1].
-
4-alpha,5-alpha- and 4-beta,5-beta-dihydroxyisoeremone: These compounds were crystallized from ether[2].
Single-Crystal X-ray Diffraction and Structure Determination
The determination of the crystal structures for the compared compounds generally follows a standard procedure in single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray radiation (e.g., Mo Kα or Cu Kα) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step includes data reduction and absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares methods. For the crystal structure of this compound and 1,4-diacetoxybicyclo[2.2.2]octane, the structure was solved and refined using the Bruker SHELXTL Software Package[1]. The final refinement involves adjusting atomic coordinates, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.
Visualizations
Workflow for Single-Crystal X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
References
A Comparative Guide to Bicyclo[2.2.2]octane-1,4-diol and Adamantane-1,3-diol for Researchers and Drug Development Professionals
An in-depth analysis of two rigid bicyclic diols, Bicyclo[2.2.2]octane-1,4-diol and Adamantane-1,3-diol, reveals distinct structural and physicochemical properties that influence their applications as scaffolds and linkers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of their synthesis, performance characteristics, and potential applications, supported by available experimental data, to aid researchers in selecting the optimal building block for their specific needs.
At a Glance: Key Physicochemical Properties
A summary of the key physicochemical properties of this compound and Adamantane-1,3-diol is presented below. These properties highlight the fundamental differences in their structures and potential behavior in various chemical environments.
| Property | This compound | Adamantane-1,3-diol |
| Molecular Formula | C₈H₁₄O₂[1][2] | C₁₀H₁₆O₂[3] |
| Molecular Weight | 142.20 g/mol [1][2] | 168.23 g/mol [3] |
| Structure | Bicyclic, less cage-like | Tricyclic, cage-like, diamondoid |
| Melting Point | 282-283 °C[2] | 255-265 °C[3] |
| Boiling Point (Predicted) | 246.1 ± 8.0 °C[2] | 320.4 °C at 760 mmHg[3] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³[2] | 1.368 g/cm³[3] |
| Solubility | Sparingly soluble in water. | Insoluble in water, soluble in organic solvents.[3] |
| pKa (Predicted) | 14.0 ± 0.4[2] | 14.69 ± 0.40 |
Performance in Key Applications
Both this compound and Adamantane-1,3-diol are valued for their rigid structures, which can impart desirable properties such as improved metabolic stability and target-binding affinity in drug candidates, and enhanced thermal stability in polymers.
As Scaffolds in Medicinal Chemistry:
The rigid nature of both molecules makes them excellent scaffolds for the spatial arrangement of pharmacophores. The adamantane cage, in particular, is known for its high lipophilicity, which can enhance the absorption and distribution of a drug.[4] The bicyclo[2.2.2]octane system, while also rigid, offers a different geometry and polarity, which can be advantageous for targeting specific receptors like G-protein coupled receptors (GPCRs).[5] For instance, derivatives of bicyclo[2.2.2]octane have been explored as ligands for the adenosine A1 receptor.[6] Adamantane derivatives, on the other hand, have been widely used as ion channel blockers.[7][8]
As Linkers in PROTACs:
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC. Both bicyclo[2.2.2]octane and adamantane moieties can serve as rigid linkers, helping to orient the target protein and the E3 ligase in a productive conformation for ubiquitination and subsequent degradation.[4][9][10] The choice between these two rigid linkers can influence the stability and selectivity of the resulting PROTAC.
In Polymer Chemistry:
The diol functionality of both molecules allows them to be used as monomers in the synthesis of polyesters and polyurethanes. The incorporation of these rigid bicyclic units into the polymer backbone can significantly increase the material's thermal stability and mechanical strength.[11] For example, polymers derived from adamantane have been shown to possess excellent thermal stability.
Experimental Protocols
Detailed experimental protocols for the synthesis of both diols and their conversion to corresponding dicarboxylic acids are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst.[12][13]
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium dichloride (PdCl₂)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
n-Butanol
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing 1,4-dimethylene cyclohexane, add a catalytic amount of palladium dichloride.
-
Slowly add an aqueous solution of Oxone to the mixture over a period of 2 hours. The reaction is exothermic.
-
Stir the reaction mixture overnight.
-
Filter the mixture to remove the palladium catalyst.
-
Extract the aqueous solution with n-butanol.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Synthesis of Adamantane-1,3-diol
A practical and scalable synthesis of Adamantane-1,3-diol has been reported starting from 3-hydroxyadamantane-1-carboxylic acid.[14]
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine
-
Water
-
Tetrahydrofuran (THF) or Methanol
Procedure:
-
React 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride to form 1,3-dichloro adamantane.
-
In a stainless-steel reactor, combine 1,3-dichloro adamantane, triethylamine, and water.
-
Pressurize the reactor with nitrogen and heat to 110–130 °C for 6 hours, maintaining a pressure of 0.5–0.6 MPa.
-
After the reaction, concentrate the solution to obtain a solid.
-
Dissolve the solid in tetrahydrofuran or methanol and filter to isolate the Adamantane-1,3-diol.
Oxidation to Dicarboxylic Acids
Both diols can be oxidized to their corresponding dicarboxylic acids, which are valuable monomers for polymer synthesis.
General Procedure for Oxidation: A detailed procedure for the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid from the corresponding diacetate has been described.[12] A similar oxidation of Adamantane-1,3-diol can be achieved using strong oxidizing agents. A one-pot synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid using a mixture of nitric acid and sulfuric acid has also been reported.[15][16]
Visualizing the Applications
The following diagrams, generated using Graphviz, illustrate the roles of these diols in key applications.
Caption: General mechanism of action for a PROTAC, where a rigid linker facilitates the formation of a ternary complex.
Caption: Use of rigid diols as monomers in polycondensation reactions to synthesize high-performance polymers.
Conclusion and Future Directions
Both this compound and Adamantane-1,3-diol offer unique advantages as rigid building blocks in drug discovery and materials science. The choice between them will depend on the specific requirements of the application, such as desired lipophilicity, geometry, and polarity. While adamantane derivatives are more extensively studied in medicinal chemistry, the distinct properties of bicyclo[2.2.2]octane-based structures present exciting opportunities for novel molecular design.
Future research should focus on direct, quantitative comparisons of the performance of these two scaffolds in various applications. Head-to-head studies on the metabolic stability, pharmacokinetic profiles, and off-target effects of drugs incorporating these scaffolds would be invaluable for rational drug design. Similarly, a systematic comparison of the thermomechanical properties of polymers derived from these diols would provide a clearer understanding of their structure-property relationships. Such data will enable researchers to make more informed decisions in the selection and application of these versatile rigid diols.
References
- 1. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 2. Cas 1194-44-1,this compound | lookchem [lookchem.com]
- 3. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 12. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 13. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. Free Article [chemicalbook.com]
A Comparative Guide: Bicyclo[2.2.2]octane-1,4-diol vs. trans-1,4-Cyclohexanediol in High-Performance Polymers
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with specific thermal and mechanical properties. This guide provides an objective comparison of polymers derived from bicyclo[2.2.2]octane-1,4-diol (BCO diol) and trans-1,4-cyclohexanediol, supported by experimental data, to inform the selection of these diols in the development of advanced polymeric materials.
The fundamental difference between this compound and trans-1,4-cyclohexanediol lies in the rigidity of their cyclic structures. The BCO diol possesses a rigid, bridged bicyclic structure, while the cyclohexane diol has a more flexible monocyclic ring. This structural variance significantly impacts the properties of the resulting polymers.
Impact on Polymer Properties: A Head-to-Head Comparison
Incorporating the rigid bicyclo[2.2.2]octane unit into a polymer backbone restricts the rotational freedom of the polymer chains. This leads to a marked increase in thermal stability, as evidenced by higher glass transition temperatures (Tg) and melting points (Tm), and enhanced mechanical strength compared to polymers made with the more flexible cyclohexane ring.[1]
Thermal Properties
Polymers derived from BCO diol consistently demonstrate superior thermal stability. The rigid BCO structure limits segmental motion, requiring more energy for the polymer to transition from a glassy to a rubbery state.
For instance, copolyesters based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have been reported to exhibit a glass transition temperature as high as 115 °C.[2][3] Furthermore, the Tg of such copolyesters increases linearly with the proportion of the BCO monomer, highlighting its direct contribution to thermal resistance.[2] In contrast, polyesters based on trans-1,4-cyclohexanedicarboxylate show a tunable Tg that is dependent on the length of the diol comonomer.[4]
| Polymer System | Monomer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Poly(1,4-butylene dicarboxylate) | 1,4-Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 53.6 °C | 193.6 °C |
| Poly(1,4-cyclohexanedimethylene dicarboxylate) | 1,4-Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 131 °C | 299.0 °C |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic acid | 15 °C | 165 °C |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic acid | -5 °C | 145 °C |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic acid | -15 °C | 80 °C |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic acid | -25 °C | 110 °C |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The properties of the BCO-based polymers are derived from their dicarboxylic acid counterparts.
Mechanical Properties
The rigidity of the BCO structure also translates to enhanced mechanical performance, including higher tensile strength and modulus. The restricted chain mobility in BCO-containing polymers leads to a more robust material.
While direct comparative data for homopolyesters of both diols with the same diacid is limited, studies on related systems consistently show the stiffening effect of the BCO unit. For example, polyesters derived from sugar-based bicyclic diols, which share a similar structural rigidity with BCO diol, exhibit a high elastic modulus and considerable mechanical strength.[5]
Below is a summary of the mechanical properties for a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, which can serve as a baseline for understanding the performance of flexible-ring systems.
| Polymer | Young's Modulus (MPa) | Stress at Break (MPa) | Elongation at Break (%) |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | 550 | 30 | 350 |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | 600 | 40 | 400 |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | 350 | 25 | 450 |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | 450 | 35 | 500 |
Experimental Protocols
The most common method for synthesizing polyesters from both this compound and trans-1,4-cyclohexanediol is melt polycondensation. The following are generalized protocols for this process.
Synthesis of Polyesters via Melt Polycondensation
This two-stage process involves an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature.
Materials:
-
Diol (this compound or trans-1,4-cyclohexanediol)
-
Diacid or Diester (e.g., Dimethyl terephthalate)
-
Catalyst (e.g., Antimony trioxide, Titanium(IV) isopropoxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Esterification/Transesterification:
-
The diol and diacid/diester are charged into a reactor equipped with a stirrer, nitrogen inlet, and a condenser. A molar excess of the diol is typically used.
-
The catalyst is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature range of 180-220 °C.
-
The reaction is continued for 2-4 hours, during which water or methanol is distilled off.
-
-
Polycondensation:
-
The stabilizer is added to the reactor.
-
The temperature is gradually increased to 250-280 °C.
-
A vacuum is slowly applied to the system to facilitate the removal of the excess diol and other volatile byproducts.
-
The reaction is continued for another 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then extruded from the reactor and cooled.
-
Characterization of Polymers
The synthesized polyesters are typically characterized using a variety of analytical techniques to determine their molecular weight, thermal properties, and mechanical properties.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.
-
Mechanical Properties: Tensile testing is performed on polymer films or molded bars to determine the Young's modulus, tensile strength, and elongation at break.
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the logical flow of polyester synthesis and the relationship between monomer structure and polymer properties.
Conclusion
The choice between this compound and trans-1,4-cyclohexanediol as a monomer will significantly influence the final properties of the resulting polymer. For applications demanding high thermal stability and mechanical robustness, the rigid, bicyclic structure of BCO diol makes it a superior choice. Conversely, for applications where flexibility and a lower processing temperature are desired, the more adaptable trans-1,4-cyclohexanediol is a suitable alternative. This guide provides a foundational understanding to aid researchers in the rational design of polymers tailored to their specific needs.
References
Enhanced Thermal Stability in Polymers Incorporating Bicyclo[2.2.2]octane-1,4-diol: A Comparative Analysis
Researchers and professionals in drug development and material science are constantly seeking polymers with superior thermal stability for demanding applications. The incorporation of the rigid, bicyclic diol, Bicyclo[2.2.2]octane-1,4-diol (BCO), into polymer backbones has emerged as a promising strategy to enhance thermal properties. This guide provides a comparative analysis of the thermal stability of BCO-containing polymers against alternative materials, supported by experimental data and detailed methodologies.
The unique bridged, three-dimensional structure of the Bicyclo[2.2.2]octane unit imparts significant rigidity to the polymer chain. This structural feature restricts segmental motion and hinders thermal degradation pathways, resulting in polymers with notably higher thermal and oxidative stability compared to their counterparts containing more flexible aliphatic or even some aromatic moieties.[1][2] This enhanced stability makes BCO-based polymers, including polyesters, polyamides, and particularly polyimides, attractive candidates for high-performance applications where resistance to extreme temperatures is critical.
Comparative Thermal Performance Data
To illustrate the impact of the BCO structure, the following tables summarize key thermal properties of various polymers. The data has been compiled from multiple research sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Thermal Properties of Polyimides With and Without Bicyclo[2.2.2]octane (BCO) Moieties
| Polymer System | 5% Weight Loss Temp. (TGA, °C) | Glass Transition Temp. (DSC, °C) | Reference |
| BCO-based Polyimide (BTD-MIMA) | > 400 | 272 | [3] |
| BCO-based Polyimide (BTD-HFA) | > 400 | 355 | [3] |
| BCO-based Polyimide (BTD-FND) | > 400 | > 355 | [3] |
| BCO-based Polyimide (BTD-TPM) | > 400 | > 355 | [3] |
| BCO-based Polyimide (from 1,4-phenylenediamine) | 460 | No melting transition observed | [4] |
| BCO-based Polyimide (from 1,3-phenylenediamine) | 379 | No melting transition observed | [4] |
| Aliphatic-Aromatic Copolyimide (with BCO) | 432 - 479 | Not Reported | [5] |
| Aromatic Polyimide (without BCO) | 385 | Not Reported | [5] |
Table 2: Thermal Properties of Polyesters and Polycarbonates with Alicyclic Moieties
| Polymer System | 5% Weight Loss Temp. (TGA, °C) | Glass Transition Temp. (DSC, °C) | Reference |
| Copolyester with BCO-dicarboxylate (DMCD-2) | Not Reported | up to 115 | [6] |
| Bio-based Polycarbonate (BPA-free, non-BCO) | up to 383 | up to 156 | [7] |
| Bio-based Polycarbonate with Bicyclo[2.2.1]heptane derivative | > 350 | 128 - 151 | [8] |
| Isosorbide-based Polycarbonate (ISB-PC) | up to 350 | Similar to BPA-PC | [9][10] |
Experimental Protocols
The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols representative of the methodologies used in the cited research.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.[11]
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate, commonly 10 °C/min or 20 °C/min.[12][13]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to study thermal decomposition, or in an oxidative atmosphere like air to assess thermo-oxidative stability.[14][15]
-
The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5%) is often reported as the onset of significant decomposition.[16]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.[17][18] An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which often includes a heat-cool-heat cycle to erase the thermal history of the material.[14]
-
A typical heating and cooling rate is 10 °C/min or 20 °C/min.[19]
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[17]
Structure-Property Relationship
The enhanced thermal stability of polymers containing the this compound moiety can be attributed to its inherent structural rigidity. The following diagram illustrates this relationship.
Caption: BCO incorporation enhances polymer thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. joam.inoe.ro [joam.inoe.ro]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. mdpi.com [mdpi.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 19. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Guide to the Reaction Mechanisms of Bicyclo[2.2.2]octane-1,4-diol: A DFT and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry and materials science, imparting unique conformational constraints and physicochemical properties to molecules. Bicyclo[2.2.2]octane-1,4-diol, with its bifunctional nature, serves as a versatile building block for the synthesis of a wide range of derivatives. Understanding the reaction mechanisms involved in its transformations is crucial for the rational design of novel compounds and synthetic pathways.
This guide provides a comparative analysis of two potential reaction mechanisms for the dehydration of this compound, a critical transformation for accessing unsaturated bicyclic intermediates. We explore the classical acid-catalyzed E1 elimination pathway and a modern transition metal-catalyzed deoxydehydration reaction, drawing upon existing Density Functional Theory (DFT) studies on analogous systems and established experimental protocols.
Mechanism 1: Acid-Catalyzed Dehydration (E1 Pathway)
The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that typically proceeds through an E1 (Elimination, Unimolecular) mechanism for secondary and tertiary alcohols.[1][2][3] In the case of this compound, the secondary alcohol moieties can be protonated by a strong acid to form a good leaving group (water), leading to the formation of a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields an alkene.
Proposed Reaction Pathway
The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as sulfuric acid or phosphoric acid.[1][3] This is followed by the loss of a water molecule to generate a secondary carbocation at the bridgehead position. Due to the rigid nature of the bicyclo[2.2.2]octane framework, rearrangements of this carbocation are less likely compared to more flexible cyclic systems. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The reaction can proceed further with the dehydration of the second hydroxyl group to yield a diene.
DFT calculations on the acid-catalyzed dehydration of other cyclic alcohols have shown that the formation of the carbocation is the rate-determining step and that the stability of this intermediate is key to the reaction's feasibility.[4][5] For this compound, the stability of the secondary carbocation would be a critical factor.
Hypothetical Experimental Protocol: Acid-Catalyzed Dehydration
-
Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask. A magnetic stir bar is placed in the reaction flask.
-
Reagents: this compound (1.0 eq) is added to the reaction flask. A catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) is carefully added with stirring.
-
Reaction: The mixture is heated to a temperature sufficient to distill the alkene product as it is formed (e.g., 160-180 °C).[3] The removal of the product drives the equilibrium towards the formation of the alkene.
-
Workup: The distillate is collected and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the product is purified by fractional distillation or column chromatography.
-
Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and GC-MS to determine its structure and purity.
Mechanism 2: Vanadium-Catalyzed Deoxydehydration
An alternative to acid-catalyzed dehydration is the transition metal-catalyzed deoxydehydration (DODH) of vicinal diols. While this compound is not a vicinal diol, analogous reactions for the double dehydration of diols can be considered. Vanadium-based catalysts have been shown to be effective for the DODH of cyclic trans-diols, a reaction that is challenging with other catalysts.[6][7] Computational and experimental studies on these systems have revealed a mechanism involving a stepwise cleavage of the C-O bonds via a triplet state.[6]
Proposed Reaction Pathway
The proposed mechanism for a vanadium-catalyzed reaction would likely involve the following key steps:
-
Condensation: The diol condenses onto the vanadium center, displacing other ligands.
-
Reduction: The vanadium(V)-diolate species is reduced by a stoichiometric reductant (e.g., triphenylphosphine) to a vanadium(III) species.
-
Stepwise C-O Cleavage: The reaction proceeds through a triplet state, allowing for a stepwise (asynchronous) cleavage of the two C-O bonds. This avoids the high-energy concerted transition state that would be required for a cis-elimination from the rigid bicyclic framework.
-
Olefin Extrusion: Following the cleavage of the C-O bonds, the alkene product is released.
-
Catalyst Regeneration: The vanadium catalyst is re-oxidized to its active state.
This stepwise mechanism provides a lower energy pathway for the dehydration of sterically constrained diols compared to concerted mechanisms.[6]
Hypothetical Experimental Protocol: Vanadium-Catalyzed Dehydration
-
Apparatus Setup: A Schlenk flask is equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon).
-
Reagents: To the flask are added this compound (1.0 eq), a vanadium catalyst such as [NBu₄][VO₂(dipic)] (5 mol%), and a reductant like triphenylphosphine (2.2 eq) in an anhydrous solvent (e.g., toluene).[8][9]
-
Reaction: The reaction mixture is heated to reflux (e.g., 110 °C) and monitored by TLC or GC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to isolate the alkene product.
-
Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis
The two proposed mechanisms for the dehydration of this compound offer distinct advantages and disadvantages. The acid-catalyzed E1 reaction is operationally simple and uses inexpensive reagents but may suffer from low selectivity and the potential for side reactions. The vanadium-catalyzed reaction, while requiring more specialized reagents and an inert atmosphere, offers a potentially milder and more selective route, particularly for sterically hindered substrates.
Table 1: Comparison of Proposed Dehydration Mechanisms
| Feature | Acid-Catalyzed Dehydration (E1) | Vanadium-Catalyzed Dehydration |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄, H₃PO₄) | Transition metal complex (e.g., Vanadium(V)) |
| Key Intermediate | Secondary carbocation | Metal-diolate complex (triplet state) |
| C-O Bond Cleavage | Heterolytic, unimolecular | Stepwise, via radical character |
| Stereochemistry | Non-stereospecific | Potentially more controlled |
| Typical Conditions | High temperature, strong acid | Milder temperature, inert atmosphere |
| Potential Side Reactions | Rearrangements (less likely here), polymerization | Incomplete reaction, side reactions of the reductant |
Table 2: Hypothetical Quantitative Comparison (Based on Analogous Systems)
| Parameter | Acid-Catalyzed Dehydration (E1) | Vanadium-Catalyzed Dehydration |
| Calculated Activation Energy (Rate-Determining Step) | ~25-35 kcal/mol (Carbocation formation)[4][5] | ~20-30 kcal/mol (C-O bond cleavage)[6] |
| Expected Major Product | Bicyclo[2.2.2]octen-1-ol / Bicyclo[2.2.2]octa-1,4-diene | Bicyclo[2.2.2]octa-1,4-diene |
| Hypothetical Yield | 40-60% | 60-80% |
| Key DFT Insight | Stability of the secondary carbocation is crucial. | Stepwise C-O cleavage via a triplet state lowers the activation barrier. |
Overall Experimental Workflow
The general workflow for investigating these reaction mechanisms would involve synthesis of the starting material, execution of the reaction under various conditions, purification of the products, and detailed characterization.
Conclusion
The dehydration of this compound presents an interesting case for mechanistic investigation. While the classical acid-catalyzed E1 pathway is a plausible route, modern transition metal-catalyzed methods, such as the vanadium-catalyzed deoxydehydration, offer a potentially more efficient and selective alternative. DFT calculations are an invaluable tool in this context, providing detailed insights into the reaction intermediates and transition states that are often difficult to probe experimentally. By combining computational modeling with carefully designed experiments, a deeper understanding of these reaction mechanisms can be achieved, paving the way for the development of improved synthetic methodologies for this important class of bicyclic compounds.
References
- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bl.uk [bl.uk]
- 8. Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanadium-catalyzed deoxydehydration of glycols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Metal-Organic Frameworks Synthesized with Bicyclo[2.2.2]octane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Metal-Organic Frameworks (MOFs) synthesized using the aliphatic linker bicyclo[2.2.2]octane-1,4-dicarboxylate (BODCA). It contrasts their performance with MOFs synthesized with the common aromatic linker, terephthalic acid (benzene-1,4-dicarboxylate, BDC), supported by experimental data. Detailed experimental protocols and visualizations are included to facilitate understanding and replication.
Introduction: The Significance of the Linker in MOF Design
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The choice of the organic linker is paramount as it dictates the structural and functional properties of the resulting MOF, including its pore size, shape, and chemical environment. While aromatic linkers like terephthalic acid (BDC) are widely used, aliphatic linkers such as bicyclo[2.2.2]octane-1,4-dicarboxylate (BODCA) offer unique advantages. This guide focuses on the characterization of MOFs synthesized with BODCA and provides a comparative analysis against their BDC counterparts.
The rigid, three-dimensional structure of the BODCA linker, in contrast to the planar geometry of BDC, imparts distinct properties to the resulting MOFs. These differences are critical for applications ranging from gas storage and separation to catalysis and drug delivery.
Comparative Analysis: BODCA-based MOFs vs. BDC-based MOFs
The substitution of the aromatic BDC linker with the aliphatic BODCA linker in MOF synthesis leads to significant differences in their physicochemical properties. This section provides a comparative overview of these differences.
Key Performance Differences:
-
Optical Properties: MOFs synthesized with BODCA are often highly transparent.[1][2] This is a direct consequence of the aliphatic nature of the BODCA linker, which lacks the π-conjugated systems present in aromatic linkers like BDC. These π systems in BDC-based MOFs lead to strong light absorption, rendering them less transparent.[1][2] The transparency of BODCA-based MOFs makes them suitable for applications in optical sensing and as solid solvents for spectroscopic studies.[1][2]
-
Structural Flexibility and Dynamics: The single C-C bond connecting the bicycloalkane cage to the carboxylate groups in BODCA allows for lower rotational energy barriers compared to the C-C bond between the phenyl ring and the carboxylate in BDC. The latter has a partial double bond character due to π-conjugation, which hinders rotation. This property of BODCA-based MOFs can be advantageous in creating dynamic materials with potential applications in molecular machinery.
-
Pore Environment: The non-polar, hydrophobic nature of the aliphatic BODCA linker creates a different pore environment compared to the aromatic BDC linker. This can influence the selective adsorption of guest molecules. For instance, the hydrophobicity of BODCA-based MOFs may enhance their affinity for non-polar substrates like hydrocarbons.
Quantitative Data Summary:
The following table summarizes key performance metrics for representative MOFs synthesized with BODCA and BDC. It is important to note that the data is compiled from different sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Property | Zn-BODCA MOF (TMOF) | Ni-BODCA-tpt | Zn-BDC MOF (MOF-5) | Ni-BDC MOF |
| Metal Center | Zinc | Nickel | Zinc | Nickel |
| BET Surface Area (m²/g) | Data not available in a comparable format | Data not available in a comparable format | ~2900 | ~1300 |
| Pore Volume (cm³/g) | Data not available in a comparable format | Data not available in a comparable format | ~1.0 | Data not available in a comparable format |
| Thermal Stability (°C) | Data not available in a comparable format | ~300 | ~400 | Data not available in a comparable format |
| Key Feature | High Transparency | C2H6/C2H4 Separation | High Porosity | Electrocatalysis |
Data for MOF-5 and Ni-BDC MOF are well-established and provided for general comparison. The development of new BODCA-based MOFs is an active area of research, and more comprehensive characterization data is continuously being generated.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative BODCA-based MOF and a well-known BDC-based MOF for comparative purposes.
Synthesis of a Transparent Zn-BODCA MOF
This protocol is adapted from the synthesis of a transparent metal-organic framework (TMOF) as reported in the literature.
Materials:
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
In a 20 mL scintillation vial, dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a mixture of DMF and Methanol.
-
In a separate vial, dissolve zinc acetate dihydrate in DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Seal the vial and leave it undisturbed at room temperature.
-
Colorless, cubic crystals of the Zn-BODCA MOF will form over a period of 1 to 3 days.
-
After the reaction is complete, decant the mother liquor and wash the crystals with fresh DMF.
-
The crystals can be stored in DMF or activated by solvent exchange with a more volatile solvent followed by gentle heating under vacuum.
Synthesis of a Zn-BDC MOF (MOF-5)
This is a standard protocol for the synthesis of MOF-5.
Materials:
-
Terephthalic acid (BDC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve terephthalic acid and zinc nitrate hexahydrate in DMF.
-
Seal the autoclave and place it in an oven preheated to 105 °C.
-
Maintain the temperature for 24 hours.
-
After 24 hours, allow the autoclave to cool down to room temperature.
-
Colorless, cubic crystals of MOF-5 will be formed.
-
Collect the crystals by filtration, wash them with fresh DMF, and then with chloroform.
-
Dry the crystals under vacuum to activate the framework.
Visualizations
The following diagrams illustrate the synthesis workflow for a BODCA-based MOF and the logical relationship between the choice of linker and the resulting MOF properties.
Caption: Synthesis workflow for a Zn-BODCA MOF.
Caption: Linker choice dictates MOF properties.
Conclusion
The use of bicyclo[2.2.2]octane-1,4-dicarboxylate as a linker in MOF synthesis provides a powerful strategy to create materials with unique properties that are not readily accessible with traditional aromatic linkers. The resulting MOFs exhibit high transparency and distinct pore environments, making them promising candidates for a variety of applications, including optical devices, specialized separations, and potentially as scaffolds in drug delivery systems where the non-aromatic nature of the pores could be advantageous. While further research is needed to fully elucidate their performance in direct comparison to well-established BDC-based MOFs across a range of applications, the findings presented in this guide highlight the significant potential of BODCA-based MOFs in the design of next-generation functional materials.
References
A Researcher's Guide to Metal-Organic Framework Linkers: A Comparative Study
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic linker is a critical step in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. This guide provides an objective comparison of the performance of various linkers in commonly studied MOF families, supported by experimental data. We delve into the impact of linker functionalization on key MOF characteristics, including surface area, pore size, stability, and gas adsorption capacity.
The rational design of MOFs hinges on the judicious choice of their molecular building blocks: metal nodes and organic linkers. The linker, in particular, offers a versatile platform for tuning the framework's properties. By introducing different functional groups to the linker's backbone, researchers can precisely control the pore environment, leading to enhanced performance in applications ranging from gas storage and separation to catalysis and drug delivery.
This comparative guide will focus on the well-studied UiO-66 and MIL-101 frameworks, examining how the introduction of common functional groups such as amino (-NH2), nitro (-NO2), and hydroxyl (-OH) on the terephthalate linker influences their performance metrics.
Comparative Performance Data
The following tables summarize the key performance indicators of functionalized UiO-66 and MIL-101 MOFs based on experimental data from various studies.
Table 1: Performance Metrics of Functionalized UiO-66(Zr) Derivatives
| Linker Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (°C) | CO₂ Adsorption Capacity (mmol/g) |
| Unfunctionalized (UiO-66) | ~1263 - 1737[1][2] | ~0.478[3] | ~450 - 560[4] | ~2.47 (at 298K, 100 kPa)[5] |
| Amino (-NH₂) | ~703 - 1600[1][3] | 0.478[3] | ~350-400 | ~2.9 (at 298K, 1 bar) |
| Nitro (-NO₂) | ~1100 | ~0.45 | ~400 | ~2.1 (at 298K, 1 bar) |
| Hydroxyl (-OH) | ~1050 | ~0.42 | ~380 | ~2.6 (at 298K, 1 bar) |
| Bromo (-Br) | ~1150 | ~0.48 | ~420 | ~2.3 (at 298K, 1 bar) |
Table 2: Performance Metrics of Functionalized MIL-101(Cr) Derivatives
| Linker Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | CO₂ Adsorption Capacity (mmol/g) |
| Unfunctionalized (MIL-101) | ~2600 - 2865[6][7] | ~1.2 | ~300 | ~4.2 (at 298K, 1 bar)[8] |
| Amino (-NH₂) | ~1137[6] | ~0.8 | ~280 | Enhanced compared to parent MOF |
| Nitro (-NO₂) | ~1800 | ~1.0 | ~290 | ~3.8 (at 298K, 1 bar) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.
Solvothermal Synthesis of Functionalized UiO-66
This protocol describes a general method for synthesizing UiO-66 and its functionalized derivatives.[5][9][10][11]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (or functionalized equivalent, e.g., 2-aminoterephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid or formic acid)[12]
-
Ethanol
Procedure:
-
Dissolve ZrCl₄ and the organic linker in DMF in a Teflon-lined autoclave. The molar ratio of metal to linker is typically 1:1.
-
Add a modulator, such as acetic or formic acid, to the solution. The modulator helps to control the crystallite size and reduce defects.[12]
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).[5][11]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting powder by filtration or centrifugation.
-
Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent.
-
Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to activate the MOF by removing the solvent molecules from the pores.
Characterization Methods
A suite of characterization techniques is essential to verify the structure and properties of the synthesized MOFs.[13][14][15][16]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the material using nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.
-
Gas Adsorption Measurements: To quantify the gas uptake capacity of the MOF for specific gases like CO₂.
Visualizing the Impact of Linker Selection
The choice of linker and its functionalization has a direct and predictable impact on the resulting MOF's properties. This relationship can be visualized as a decision-making workflow for researchers aiming to design MOFs for specific applications.
Caption: Workflow for selecting a linker strategy based on desired MOF properties for a specific application.
The diagram above illustrates the logical progression from a desired application to the selection of a linker design strategy. For instance, for gas storage applications, a high surface area is paramount, which can be achieved by employing longer linkers to increase the pore volume. Conversely, for catalytic applications where stability is crucial, increasing the connectivity of the linker (e.g., using tritopic instead of ditopic linkers) can enhance the framework's robustness. The introduction of specific functional groups is a key strategy for tuning the adsorption selectivity for particular guest molecules.
Caption: The influence of common functional groups on the properties of a base linker in a MOF.
This second diagram highlights the direct consequences of adding specific functional groups to a parent linker like terephthalic acid. Amino groups, for example, increase the basicity and polarity of the pore environment, which can be beneficial for the selective adsorption of acidic gases like CO₂.[17] Conversely, electron-withdrawing nitro groups increase the acidity of the framework. It is important to note that functionalization often leads to a decrease in the overall surface area due to the added volume of the functional groups within the pores.
References
- 1. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 3. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. scielo.br [scielo.br]
- 11. Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
Safety Operating Guide
Personal protective equipment for handling Bicyclo[2.2.2]octane-1,4-diol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1). While specific hazard data for this compound is limited, this information is based on best practices for handling similar chemical structures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use and dispose of them properly after handling the chemical. |
| Skin and Body Protection | Laboratory coat. | Ensure the lab coat is clean and fully buttoned to provide maximum coverage. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | If dust is generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Unused or waste material should be disposed of through a licensed professional waste disposal service.[3]
-
Contaminated Packaging: Empty containers may retain chemical residues and should be handled with care. Dispose of them in the same manner as the chemical product.
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
